molecular formula C9H17NO3 B610231 Propargyl-PEG3-amine CAS No. 932741-18-9

Propargyl-PEG3-amine

Cat. No.: B610231
CAS No.: 932741-18-9
M. Wt: 187.24
InChI Key: MREICTHRFCQNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3-amine is a PEG derivative containing a propargyl group and an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREICTHRFCQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG3-amine: A Versatile Tool in Modern Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine has emerged as a critical and versatile heterobifunctional linker in the fields of chemical biology, drug discovery, and materials science. Its unique architecture, featuring a terminal alkyne group and a primary amine, separated by a flexible three-unit polyethylene glycol (PEG) chain, enables precise and efficient conjugation of diverse molecular entities. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Applications and Chemical Properties

This compound's utility stems from the orthogonal reactivity of its two functional groups. The propargyl group, with its terminal alkyne, is a ready participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is known for its high efficiency, specificity, and biocompatibility. Concurrently, the primary amine group offers a versatile handle for conjugation to molecules bearing amine-reactive functional groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[3][4][5]

The integrated PEG3 linker confers several advantageous properties to the resulting conjugates. It enhances aqueous solubility, can reduce aggregation, and provides a flexible spacer arm to mitigate steric hindrance between the conjugated partners. These features are particularly valuable in the development of complex biomolecules.

Key application areas include:

  • PROTAC (Proteolysis Targeting Chimera) Development: this compound is widely used as a linker in the synthesis of PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

  • Antibody-Drug Conjugate (ADC) Synthesis: The linker can be employed to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.

  • Peptide and Protein Modification (PEGylation): It is used for the PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic and pharmacodynamic properties.

  • Surface Modification and Biomaterial Functionalization: The linker allows for the immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and tissue engineering.

  • Fluorescent Dye and Biotin Labeling: It facilitates the attachment of reporter molecules like fluorescent dyes and biotin for various bioassays.

Quantitative Data Summary

The following table summarizes key properties of this compound.

PropertyValueReference
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS Number 932741-19-0
Purity (Typical) >95% - 98%
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C

Key Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., Azido-functionalized protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate (e.g., 5-10 equivalents) in water.

  • Prepare a solution of CuSO4 (e.g., 1-5 mol%) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purify the resulting conjugate using a suitable method, such as size exclusion chromatography or reversed-phase HPLC.

Protocol 2: Amide Bond Formation with an NHS Ester

This protocol outlines the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, DIEA)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in the chosen solvent.

  • Add a slight molar excess (e.g., 1.2 equivalents) of this compound to the solution.

  • Add the tertiary amine base (e.g., 2-3 equivalents) to the reaction mixture to act as a proton scavenger.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with a suitable organic solvent.

  • Purify the product by flash chromatography or HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation

This compound is a key component in constructing PROTACs. The diagram below illustrates the signaling pathway initiated by a PROTAC to induce the degradation of a target protein.

PROTAC_pathway cluster_0 Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing this compound as a linker.

PROTAC_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Start Start Materials: Target Binder-Azide E3 Ligase Ligand-COOH Step1 Step 1: Amide Coupling (this compound + E3 Ligase Ligand-COOH) Start->Step1 Intermediate Intermediate: Alkyne-PEG3-E3 Ligase Ligand Step1->Intermediate Step2 Step 2: Click Chemistry (CuAAC) (Intermediate + Target Binder-Azide) Intermediate->Step2 FinalPROTAC Final PROTAC Molecule Step2->FinalPROTAC BiochemAssay Biochemical Assays (e.g., Binding Affinity) FinalPROTAC->BiochemAssay Testing CellAssay Cell-Based Assays (e.g., Western Blot for Degradation) BiochemAssay->CellAssay Proceed if active InVivo In Vivo Studies (e.g., Xenograft Models) CellAssay->InVivo Proceed if potent

Caption: A typical workflow for PROTAC development, starting from synthesis via coupling and click chemistry, followed by a tiered evaluation in biochemical, cell-based, and in vivo models.

References

Propargyl-PEG3-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties, structure, and applications of Propargyl-PEG3-amine, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics.

This compound is a valuable chemical tool employed in scientific research and pharmaceutical development. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules to which they are attached. This guide provides a comprehensive overview of its chemical characteristics, structure, and key applications, with a focus on its role in click chemistry and the synthesis of advanced bioconjugates.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing a terminal propargyl group (an alkyne) and a primary amine group, allows for sequential or orthogonal conjugation to different molecules. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The primary amine group can readily react with various functional groups such as carboxylic acids and activated esters to form stable amide bonds.

A summary of its key quantitative properties is presented in the table below:

PropertyValueReferences
CAS Number 932741-19-0[1][2][3][4]
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol
Purity >95% - >98%
Appearance Colorless to light yellow liquid
Density Approximately 1.0 g/cm³
Boiling Point 267.4 ± 25.0 °C at 760 mmHg
Solubility Soluble in water, DMSO, DCM, and DMF.
Storage Conditions Typically stored at -20°C for long-term stability.

Molecular Structure and Visualization

The structure of this compound consists of a three-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. One end is terminated with a propargyl group, and the other with a primary amine.

cluster_0 This compound HC≡C HC≡C CH2_1 CH₂ HC≡C->CH2_1 O1 O CH2_1->O1 CH2_2 CH₂ O1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 O2 O CH2_3->O2 CH2_4 CH₂ O2->CH2_4 CH2_5 CH₂ CH2_4->CH2_5 O3 O CH2_5->O3 CH2_6 CH₂ O3->CH2_6 CH2_7 CH₂ CH2_6->CH2_7 NH2 NH₂ CH2_7->NH2

Chemical structure of this compound.

Applications in Bioconjugation and Drug Development

The unique bifunctional nature of this compound makes it a versatile tool in several advanced applications, particularly in the development of targeted therapeutics and research reagents.

Antibody-Drug Conjugates (ADCs) and PROTACs

This compound is frequently utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADC development, the amine group of the linker can be conjugated to a payload (a cytotoxic drug), while the propargyl group can be "clicked" onto an azide-modified antibody. This allows for the precise attachment of drugs to antibodies for targeted delivery to cancer cells.

Similarly, in PROTAC synthesis, this linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.

cluster_workflow PROTAC Synthesis Workflow START This compound STEP1 React with E3 Ligase Ligand (e.g., via amide bond) START->STEP1 INTERMEDIATE Propargyl-PEG3-E3 Ligase Conjugate STEP1->INTERMEDIATE STEP2 Click Chemistry (CuAAC) with Azide-modified Target Protein Ligand INTERMEDIATE->STEP2 PRODUCT Final PROTAC Molecule STEP2->PRODUCT

Generalized workflow for PROTAC synthesis.
Click Chemistry

The terminal alkyne (propargyl group) of this compound is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation. It allows for the stable and covalent linkage of the propargyl-modified molecule to another molecule containing an azide group, forming a stable triazole ring.

General scheme of a CuAAC reaction.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following provides a general framework for common reactions involving this compound.

Amine Coupling to Carboxylic Acids

This protocol describes the general steps for conjugating the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., EDC, HATU)

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Reaction buffer (if applicable, e.g., PBS for biomolecules)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the appropriate solvent.

  • Add the coupling agent (e.g., 1.1 equivalents of EDC) to activate the carboxylic acid.

  • Allow the activation reaction to proceed for a recommended time (e.g., 15-30 minutes at room temperature).

  • Add this compound (typically 1 to 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the product using standard chromatographic methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between a propargyl-functionalized molecule (prepared using this compound) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) catalyst and protect biomolecules.

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.

  • In a separate tube, prepare a premix of CuSO₄ and the copper ligand.

  • Add the copper/ligand premix to the solution of reactants.

  • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Purify the resulting triazole-linked product as required for the specific application. For bioconjugates, this may involve size-exclusion chromatography or dialysis.

References

Propargyl-PEG3-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for Propargyl-PEG3-amine, a heterobifunctional PROTAC linker used in chemical biology and drug discovery. This compound contains a propargyl group and a primary amine, enabling its use in "click chemistry" and other bioconjugation techniques.

Chemical Properties

The key identifiers and properties of this compound are summarized in the table below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.

IdentifierValueReferences
CAS Number 932741-19-0[1][2][3][][5]
Molecular Weight 187.24 g/mol
Molecular Formula C₉H₁₇NO₃

This compound is a polyethylene glycol (PEG)-based linker. The terminal amine group can react with entities such as carboxylic acids or activated NHS esters, while the propargyl group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups. This dual functionality makes it a versatile tool for synthesizing more complex molecules, including Proteolysis Targeting Chimeras (PROTACs).

References

An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-amine is a bifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal propargyl group for click chemistry applications and a primary amine for conjugation to various molecules, makes it a versatile tool for researchers. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Overview of this compound

This compound, with the chemical formula C₉H₁₇NO₃, is a polyethylene glycol (PEG)-based linker. The propargyl group contains a terminal alkyne that can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the efficient and specific attachment of azide-containing molecules. The primary amine group is reactive towards carboxylic acids, activated esters (such as NHS esters), and other carbonyl compounds, enabling covalent linkage to proteins, peptides, and other biomolecules.[1][2][] This dual functionality makes it a valuable component in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5]

Key Properties of this compound:
PropertyValue
CAS Number 932741-19-0
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless Liquid
Purity >95% (typical)
Solubility Water, DMSO, DCM, DMF

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the protection of the amine functionality, introduction of the propargyl group, and subsequent deprotection. A common synthetic strategy starts from a commercially available amino-PEG3-alcohol, followed by protection of the amine, propargylation of the alcohol, and final deprotection of the amine.

Experimental Protocol: A Representative Synthesis

The following protocol describes a representative synthesis of this compound, commencing with the Boc protection of commercially available 2-(2-(2-aminoethoxy)ethoxy)ethanol.

Step 1: Boc Protection of 2-(2-(2-aminoethoxy)ethoxy)ethanol

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-amino-PEG3-alcohol.

Step 2: Propargylation of Boc-amino-PEG3-alcohol

  • Reaction Setup: Dissolve the Boc-amino-PEG3-alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0°C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Stirring: Stir the mixture at 0°C for 30 minutes.

  • Propargyl Bromide Addition: Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain Boc-Propargyl-PEG3-amine.

Step 3: Deprotection of Boc-Propargyl-PEG3-amine

  • Reaction Setup: Dissolve the Boc-Propargyl-PEG3-amine (1 equivalent) in DCM.

  • Acid Addition: Add trifluoroacetic acid (TFA, 10 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash further with water and brine.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Propargylation cluster_step3 Step 3: Deprotection start1 2-(2-(2-aminoethoxy)ethoxy)ethanol reagents1 Boc₂O, Et₃N DCM start1->reagents1 product1 Boc-amino-PEG3-alcohol reagents1->product1 reagents2 Propargyl Bromide, NaH THF product1->reagents2 product2 Boc-Propargyl-PEG3-amine reagents2->product2 reagents3 TFA DCM product2->reagents3 final_product This compound reagents3->final_product

Caption: A three-step synthesis workflow for this compound.

Purification of this compound

The purification of this compound and its intermediates is crucial to ensure high purity for subsequent applications. A combination of techniques is often employed.

Purification Methodologies
Purification MethodDescriptionApplication Stage
Liquid-Liquid Extraction Used during the work-up of each synthetic step to remove water-soluble impurities and reagents.Steps 1, 2, and 3
Column Chromatography Typically performed on silica gel to separate the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.Step 2 (Purification of Boc-Propargyl-PEG3-amine)
Distillation Can be used for the purification of the final product, although careful control of temperature and pressure is required due to the relatively low boiling point and potential for degradation.Final Product
Solid-Phase Extraction (SPE) A rapid and efficient method for purifying propargylamines. Ion-exchange cartridges can be particularly effective for isolating the basic amine product from neutral or acidic impurities.Final Product

Purification Workflow Diagram

Purification_Workflow crude_product Crude this compound extraction Liquid-Liquid Extraction (DCM/aq. NaHCO₃) crude_product->extraction spe Solid-Phase Extraction (Ion-Exchange Cartridge) crude_product->spe column Column Chromatography (Silica Gel, DCM/MeOH gradient) extraction->column pure_product Pure this compound column->pure_product spe->pure_product

Caption: Common purification strategies for this compound.

Application in PROTAC Development

This compound is a key building block in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound serves as a versatile linker to connect the target-binding ligand and the E3 ligase-binding ligand.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves two key reactions:

  • Amide Bond Formation: The amine group of this compound is reacted with an activated carboxylic acid on either the target-binding ligand or the E3 ligase-binding ligand.

  • Click Chemistry: The propargyl group is then reacted with an azide-functionalized version of the other binding ligand via a copper-catalyzed click reaction.

The resulting PROTAC then facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the degradation of the target protein.

PROTAC Signaling Pathway Diagram

PROTAC_Pathway cluster_synthesis PROTAC Assembly cluster_action Mechanism of Action propargyl_peg_amine This compound e3_ligand E3 Ligand (with -N₃) propargyl_peg_amine->e3_ligand Click Chemistry target_ligand Target Ligand (with -COOH) target_ligand->propargyl_peg_amine Amide Coupling protac PROTAC ternary_complex Ternary Complex protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Degradation proteasome->degradation

Caption: Synthesis and mechanism of action of a PROTAC utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug development and chemical biology. The synthetic and purification methods outlined in this guide provide a framework for obtaining high-purity material for a range of applications. The ability to readily conjugate this linker to different molecules through robust and efficient chemical reactions underscores its importance in the construction of sophisticated molecular architectures for targeted therapies and biological investigation.

References

Propargyl-PEG3-amine as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterobifunctional Linker

Propargyl-PEG3-amine is a heterobifunctional linker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics.[1][][3] Its unique architecture, featuring a terminal propargyl group and a primary amine, connected by a discrete three-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking a wide array of molecules. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the formation of a stable triazole linkage with azide-modified molecules.[4][5] Concurrently, the primary amine group provides a reactive site for conjugation to molecules bearing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyls.

The integrated PEG3 spacer is not merely a passive connector; it imparts favorable physicochemical properties to the resulting conjugates. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, a critical attribute for many drug candidates. Furthermore, the defined length of the PEG3 spacer provides precise spatial control between the conjugated entities, which is crucial in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound as a bifunctional linker.

Physicochemical and Functional Properties

A summary of the key properties of this compound is presented in the table below. This data is essential for designing and executing successful conjugation strategies.

PropertyValueReferences
Chemical Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
CAS Number 932741-19-0
Appearance Colorless Liquid
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, desiccated
Amine Reactivity Carboxylic acids, NHS esters, aldehydes, ketones
Alkyne Reactivity Azides (via CuAAC)

Core Applications of this compound

The dual reactivity of this compound makes it a valuable tool in a variety of advanced applications, including the construction of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The amine end of the linker can be acylated with the drug, and the propargyl end can be "clicked" to an azide-modified antibody. The PEG3 spacer helps to improve the solubility of the ADC, particularly when dealing with hydrophobic drug molecules, and can contribute to improved pharmacokinetics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein binder and the E3 ligase ligand. This compound provides a defined-length linker that can be readily incorporated into PROTAC synthesis. For instance, the amine can be coupled to the E3 ligase ligand, and the propargyl group can be reacted with an azide-functionalized ligand for the protein of interest.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Amide Bond Formation with an NHS Ester-Activated Molecule

This protocol describes the conjugation of the amine group of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., a protein, peptide, or small molecule)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a stock solution of this compound in the anhydrous solvent (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (prepared as in 4.1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).

    • In another tube, prepare a solution of CuSO₄ (e.g., 50 mM in water) and the copper ligand (e.g., 250 mM THPTA in water).

  • Click Reaction:

    • To the solution of the reactants, add the CuSO₄/ligand solution to a final concentration of 1-5 mM copper.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate chromatographic method to remove the copper catalyst and unreacted starting materials.

  • Characterization:

    • Verify the structure and purity of the final product using mass spectrometry and NMR.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical workflows and mechanisms where this compound plays a central role.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Conjugation cluster_antibody_mod Antibody Modification cluster_conjugation Final Conjugation (Click Chemistry) Drug_COOH Drug with Carboxylic Acid Activated_Drug Activated Drug (NHS Ester) Drug_COOH->Activated_Drug Activation Propargyl_PEG3_Amine This compound Drug_Linker Drug-Propargyl-PEG3 Propargyl_PEG3_Amine->Drug_Linker EDC_NHS EDC, NHS EDC_NHS->Activated_Drug Activated_Drug->Drug_Linker Amide Bond Formation ADC Antibody-Drug Conjugate Drug_Linker->ADC Drug_Linker->ADC Antibody Monoclonal Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Azidation Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Antibody Azide_Antibody->ADC Azide_Antibody->ADC CuAAC Cu(I), Ligand, Ascorbate CuAAC->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_ligand1_linker Ligand 1 - Linker Conjugation cluster_ligand2 Ligand 2 Preparation cluster_final_protac PROTAC Assembly (Click Chemistry) E3_Ligand_COOH E3 Ligase Ligand with Carboxylic Acid Ligand1_Linker E3 Ligand-Propargyl-PEG3 E3_Ligand_COOH->Ligand1_Linker Amide Bond Formation Propargyl_PEG3_Amine This compound Propargyl_PEG3_Amine->Ligand1_Linker EDC_NHS EDC, NHS EDC_NHS->E3_Ligand_COOH PROTAC PROTAC Molecule Ligand1_Linker->PROTAC Ligand1_Linker->PROTAC Target_Ligand Target Protein Ligand Azide_Target_Ligand Azide-Modified Target Ligand Target_Ligand->Azide_Target_Ligand Azide_Mod Azide Modification Azide_Mod->Azide_Target_Ligand Azide_Target_Ligand->PROTAC Azide_Target_Ligand->PROTAC CuAAC Cu(I), Ligand, Ascorbate CuAAC->PROTAC

Caption: Workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action of a PROTAC.

Conclusion

This compound stands out as a highly effective and versatile bifunctional linker for advanced applications in drug development and chemical biology. Its well-defined structure, combining two distinct reactive functionalities with the beneficial properties of a PEG spacer, enables the precise construction of complex biomolecules. While specific quantitative data on reaction efficiencies and the impact on conjugate properties can be system-dependent, the general protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this compound in their work. The continued exploration of such linkers will undoubtedly pave the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Technical Guide to Click Chemistry: Featuring Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Propargyl-PEG3-amine

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone, enabling the rapid and reliable formation of a stable triazole linkage between an alkyne and an azide.[1][2] This reaction's high yields, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions have revolutionized bioconjugation and drug discovery.[1]

At the heart of many click chemistry applications is the versatile bifunctional linker, This compound . This molecule incorporates a terminal alkyne group (the propargyl group) for participation in the CuAAC reaction and a primary amine group for conjugation to various molecules, such as proteins, peptides, or drug payloads.[3] The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes this compound an invaluable tool in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The CuAAC reaction is the most widely used click chemistry reaction. It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.

Reaction Mechanism

The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycloalkene, which subsequently rearranges and, upon protonolysis, yields the stable triazole product and regenerates the copper(I) catalyst.

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne R1-C≡CH Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Cu(I) Cu(I) Catalyst Six_Membered_Intermediate Six-Membered Cupracycloalkene Cu_Acetylide->Six_Membered_Intermediate + R2-N3 Azide R2-N3 Triazole_Product 1,4-Disubstituted Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement + H+ Triazole_Product->Cu(I) - R1-Triazole-R2

Figure 1: Catalytic cycle of the CuAAC reaction.

Quantitative Data in CuAAC Reactions

The efficiency and yield of CuAAC reactions are influenced by several factors, including the choice of copper source, ligand, solvent, and the nature of the reacting molecules. While specific quantitative data for this compound is not extensively tabulated in the literature, the following tables provide representative data for similar propargyl-PEG compounds, which can serve as a valuable reference for reaction optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9H17NO3
Molecular Weight187.2 g/mol
Purity>98%
SolubilityWater, DMSO, DCM, DMF
Storage Condition-20°C

Table 2: Representative CuAAC Reaction Conditions and Yields for Propargyl-PEG Analogs

Alkyne SubstrateAzide SubstrateCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)Reference
Propargyl-PEG7-acidAzido-functionalized biomoleculeCuSO4 (1-5)TBTA (1-5)PBS/DMSO1-4>90
Propargyl AmineBenzyl AzideCuI (not specified)NoneNot specifiedNot specifiedHigh
Alkyne-derivatized α-amino acidAzide-derivatized α-amino acidCuSO4 (not specified)TBTA (not specified)Not specified1878

Note: Reaction conditions and yields can vary significantly based on the specific substrates and should be optimized for each application.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a general method for the copper-catalyzed cycloaddition of an azide-containing molecule to a biomolecule modified with this compound.

Materials:

  • This compound functionalized biomolecule

  • Azide-containing molecule (e.g., drug, fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional copper ligand)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents (e.g., DMSO, DMF for dissolving reagents)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent (e.g., DMSO).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

    • If using a ligand, prepare a stock solution of THPTA or TBTA in a suitable solvent (e.g., DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound functionalized biomolecule in the reaction buffer.

    • Add the azide-containing molecule to the reaction mixture. A molar excess of the azide (e.g., 3-10 equivalents) is often used.

    • If using a ligand, add the ligand to the reaction mixture.

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by appropriate analytical techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, the conjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol outlines the steps for creating an ADC by first functionalizing an antibody with an NHS-activated Propargyl-PEG3 linker followed by a click reaction with an azide-containing drug.

ADC_Synthesis_Workflow Start Start: Antibody Step1 Step 1: Antibody Functionalization with Propargyl-PEG3-NHS ester Start->Step1 Intermediate1 Propargyl-PEG3-Antibody Step1->Intermediate1 Step2 Step 2: CuAAC Reaction with Azide-Drug Intermediate1->Step2 Final_Product Antibody-Drug Conjugate (ADC) Step2->Final_Product PROTAC_Synthesis_Workflow Start Start: Target Protein Ligand (with COOH) Step1 Step 1: Amide Coupling with this compound Start->Step1 Intermediate1 Ligand-Propargyl-PEG3 Step1->Intermediate1 Step2 Step 2: CuAAC Reaction with Azide-E3 Ligase Ligand Intermediate1->Step2 Final_Product PROTAC Step2->Final_Product PROTAC_MoA PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

References

The Cornerstone of Bioconjugation: A Technical Guide to Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount. Propargyl-PEG3-amine has emerged as a cornerstone reagent, offering a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This technical guide delves into the fundamental principles of using this compound, providing a comprehensive overview of its structure, reactivity, and applications, supplemented with experimental considerations and workflow visualizations.

Core Principles of this compound

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups, allowing for the sequential and controlled conjugation of two different molecules.[1] Its structure consists of three key components: a terminal propargyl group, a triethylene glycol (PEG3) spacer, and a primary amine group.[2][3] This unique architecture underpins its utility in bioconjugation.

  • The Propargyl Group: This terminal alkyne (-C≡CH) is the reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction is highly efficient, specific, and forms a stable triazole linkage with an azide-modified molecule. It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst.

  • The Primary Amine Group: The terminal amine (-NH2) provides a nucleophilic site for reaction with various electrophilic groups. It readily forms stable amide bonds with carboxylic acids (often activated as N-hydroxysuccinimide [NHS] esters), isocyanates, and can react with aldehydes and ketones to form Schiff bases that can be subsequently reduced to stable amine linkages.

  • The PEG3 Spacer: The polyethylene glycol spacer, composed of three ethylene glycol units, imparts several desirable properties to the resulting bioconjugate. It enhances hydrophilicity and aqueous solubility, which is particularly beneficial when working with hydrophobic molecules. The defined length of the PEG3 spacer provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the biomolecules.

Chemical Properties Summary
PropertyValueReferences
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Solubility Water, DMSO, DMF, DCM
Storage -20°C for long-term storage

Key Reactions in Bioconjugation

The dual functionality of this compound allows for a two-step conjugation strategy, which is fundamental to its application in building complex biomolecular architectures.

Step 1: Amine-Reactive Conjugation

The primary amine of this compound is typically reacted first. A common application is the modification of proteins through their surface-exposed lysine residues, which contain a primary amine in their side chains. The carboxylic acid groups on a molecule can be activated, for example with EDC and NHS, to form an NHS ester which then readily reacts with the amine of this compound.

Step 2: Alkyne-Reactive "Click" Chemistry

Once the this compound linker is attached to the first molecule, the terminal alkyne is available for reaction with an azide-functionalized second molecule. The CuAAC reaction is a highly reliable method for this second conjugation step.

The workflow for a typical two-step bioconjugation is visualized below:

G cluster_0 Step 1: Amine-Reactive Conjugation cluster_1 Step 2: Alkyne-Reactive Conjugation (Click Chemistry) Molecule_A Molecule A (e.g., Protein with Lysine) Intermediate Intermediate Conjugate (Molecule A-PEG3-Propargyl) Molecule_A->Intermediate Amine Reaction (e.g., NHS ester chemistry) Propargyl_PEG3_amine This compound Propargyl_PEG3_amine->Intermediate Final_Conjugate Final Bioconjugate (Molecule A-PEG3-Molecule B) Intermediate->Final_Conjugate CuAAC or SPAAC Molecule_B Molecule B (e.g., Azide-modified drug) Molecule_B->Final_Conjugate

Sequential bioconjugation workflow using this compound.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a potent cytotoxic drug to a monoclonal antibody (mAb). The mAb directs the drug to cancer cells, and the PEG3 spacer helps to improve the ADC's solubility and pharmacokinetic profile.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (mAb-PEG3-Drug) Receptor Target Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Simplified mechanism of action for an ADC utilizing a PEG3 linker.
PROteolysis TArgeting Chimeras (PROTACs)

This compound is also employed as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation by the proteasome. The PEG3 linker connects the target-binding ligand to the E3 ligase-binding ligand, and its flexibility and hydrophilicity can be critical for optimal PROTAC activity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. Below are generalized protocols for key reactions. Researchers should optimize these conditions for their specific molecules.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating a propargyl-modified molecule to an azide-modified molecule.

Materials:

  • Propargyl-functionalized molecule (1.0 eq)

  • Azide-functionalized molecule (1.0-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.1 eq)

  • Solvent (e.g., PBS, t-BuOH/H₂O, DMSO)

Procedure:

  • Dissolve the propargyl- and azide-functionalized molecules in the chosen solvent.

  • In a separate tube, prepare a fresh solution of CuSO₄ in water.

  • In another tube, prepare a fresh solution of sodium ascorbate in water.

  • To the solution of the molecules, add the CuSO₄ solution and the THPTA/TBTA ligand.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purify the final conjugate using a suitable chromatography technique (e.g., SEC, RPC).

Protocol 2: Labeling of a Protein with this compound via NHS Ester Chemistry

This protocol describes the introduction of a terminal alkyne onto a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activate the carboxylic acid (if the goal is to conjugate to a carboxylated molecule first) by reacting it with EDC and NHS/Sulfo-NHS in an appropriate buffer for 15-30 minutes at room temperature to form the NHS ester.

  • Alternatively, if modifying a protein with an available NHS-ester reactive site, add the this compound solution directly to the protein solution at a desired molar excess.

  • If starting from a carboxylated protein, add the activated Propargyl-PEG3-NHS ester to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quench the reaction by adding the quenching solution.

  • Remove excess unreacted linker and byproducts by dialysis or size-exclusion chromatography.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG3 spacer, enables the efficient and controlled synthesis of complex bioconjugates with enhanced properties. A thorough understanding of its chemical reactivity and the principles of the conjugation strategies outlined in this guide will empower researchers to leverage this valuable reagent in the development of next-generation therapeutics and research tools. Several proteins have been successfully modified using this compound, demonstrating its broad applicability in crosslinking different biomolecules.

References

Propargyl-PEG3-amine: An In-depth Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific target protein.[1]

A PROTAC molecule is a heterobifunctional chimera composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

Propargyl-PEG3-amine: A Versatile Linker for PROTAC Synthesis

This compound is a popular and versatile linker used in the development of PROTACs. It is a polyethylene glycol (PEG)-based linker characterized by a terminal propargyl group (an alkyne) and a primary amine. This bifunctional structure makes it an ideal building block for the modular synthesis of PROTACs.

The amine group provides a reactive handle for conjugation to a ligand, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester on the ligand. The propargyl group enables highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the second ligand.[2] This modular approach allows for the rapid assembly of PROTAC libraries with varying ligands and linker lengths to optimize degradation activity.

The PEG3 portion of the linker, consisting of three ethylene glycol units, imparts hydrophilicity to the PROTAC molecule. This is often advantageous as it can improve the solubility and cell permeability of the final PROTAC, which are common challenges in the development of these relatively large molecules.[3]

Quantitative Data on PROTACs with PEG Linkers

The length and composition of the linker are critical for optimal PROTAC performance. The following table summarizes representative data for PROTACs targeting Bruton's Tyrosine Kinase (BTK) with varying PEG linker lengths. While not exclusively for this compound, this data provides valuable insights into the impact of linker length on degradation efficiency.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
PS-RC-2 Flexible PEG Linker~10>90Mino[4]
PS-RC-3 Flexible PEG Linker~100~80Mino
PS-RC-4 Flexible PEG Linker>1000<20Mino

Table 1: Degradation Efficiency of BTK PROTACs with Flexible PEG Linkers. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC. The first step involves the amide coupling of a POI-binding ligand (containing a carboxylic acid) to this compound. The second step is the CuAAC "click" reaction to attach an azide-modified E3 ligase ligand.

Materials:

  • POI-binding ligand with a carboxylic acid functional group

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Solvents for reaction and purification (e.g., DMSO, water, acetonitrile)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Step 1: Amide Coupling of POI Ligand to this compound

  • Dissolve the POI-binding ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add the amide coupling reagents (e.g., HATU (1.2 eq) and DIPEA (2.0 eq)).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne-functionalized POI ligand by flash column chromatography.

  • Characterize the purified product by LC-MS and NMR.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0 eq) in a mixture of t-butanol and water (1:1).

  • Prepare stock solutions of CuSO4 (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water). If using, also prepare a stock solution of THPTA.

  • Add the CuSO4 solution to the reaction mixture to a final concentration of 0.1 eq. If using a ligand, pre-mix the CuSO4 and THPTA before adding to the reaction.

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 eq.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to determine the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway: BTK Degradation

Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in various B-cell malignancies. PROTACs have been successfully developed to target BTK for degradation.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Ubiquitination PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival PROTAC BTK-PROTAC PROTAC->BTK E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Degradation BTK Degradation Proteasome->Degradation

Caption: Simplified BTK signaling pathway and intervention by a BTK-targeting PROTAC.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a PROTAC involves a systematic workflow from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with COOH) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling Propargyl_PEG3_Amine This compound Propargyl_PEG3_Amine->Amide_Coupling Alkyne_Intermediate Alkyne-functionalized POI Ligand Amide_Coupling->Alkyne_Intermediate CuAAC CuAAC 'Click' Chemistry Alkyne_Intermediate->CuAAC E3_Ligand E3 Ligase Ligand (with Azide) E3_Ligand->CuAAC Crude_PROTAC Crude PROTAC CuAAC->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General workflow for the synthesis and evaluation of a PROTAC.

Logical Relationship: PROTAC Mechanism of Action

The mechanism of action of a PROTAC is a cyclical process leading to the degradation of the target protein.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ternary_Complex->Recycling Release Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Propargyl-PEG3-amine: A Technical Guide to Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a bifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a flexible tri-polyethylene glycol (PEG3) spacer, allows for covalent attachment to a variety of molecules and surfaces. The propargyl group is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of stable triazole linkages. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, along with detailed experimental protocols for its common applications.

Safety and Handling Precautions

This compound is a chemical substance that requires careful handling to minimize risks to personnel and the environment. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Oral Toxicity (Category 4), H302: Harmful if swallowed. [1]

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life. [1]

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [1]

Signal Word: Warning

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

PPE ItemSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat.
Respiratory Protection Not required under normal conditions of use with adequate ventilation. If aerosols are generated, use a NIOSH-approved respirator.
First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, call a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Storage and Stability
ParameterCondition
Storage Temperature Store at -20°C.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Protect from light.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.
Stability Stable under recommended storage conditions.

Experimental Protocols and Applications

This compound is a versatile linker used in various applications, most notably in bioconjugation via CuAAC (Click Chemistry) and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

General Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_reaction Reaction Receive Receive & Log Store Store at -20°C Protect from Light Receive->Store Inspect Container Equilibrate Equilibrate to RT Before Opening Store->Equilibrate For Use Weigh Weigh in Fume Hood Equilibrate->Weigh Wear Full PPE Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Reaction Perform Reaction (e.g., CuAAC) Dissolve->Reaction Quench Quench Reaction Reaction->Quench Waste Collect Waste Reaction->Waste Collect Solvents Purify Purify Product Quench->Purify Purify->Waste Collect Byproducts Dispose Dispose via Approved Plant Waste->Dispose Label Waste

Safe handling workflow for this compound.
Detailed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the bioconjugation of an azide-containing molecule to this compound. This procedure should be optimized for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Degassed, amine-free buffer (e.g., phosphate buffer, pH 7.4)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in an appropriate buffer or solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the reaction buffer.

    • Add this compound stock solution to achieve a 1.5 to 5-fold molar excess over the azide-containing molecule.

    • Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio.

    • Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 to 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents.

    • For proteins and other macromolecules, size-exclusion chromatography (desalting column) or dialysis are effective methods.

    • For small molecules, purification may be achieved by reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques such as mass spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE, or HPLC.

Application in PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. The amine functionality can be acylated with a carboxylic acid-derivatized E3 ligase ligand, followed by a CuAAC reaction between the propargyl group and an azide-functionalized ligand for the protein of interest (or vice-versa). The PEG3 spacer provides optimal length and solubility to facilitate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

The experimental workflow for PROTAC synthesis using this compound typically involves a multi-step process of amide bond formation and click chemistry, requiring careful purification and characterization at each step.

PROTAC_Synthesis cluster_path1 Pathway A cluster_path2 Pathway B A_Start This compound + E3 Ligase-COOH A_Amide Amide Coupling (e.g., HATU, DIPEA) A_Start->A_Amide A_Intermediate Alkyne-Linker-E3 Ligase A_Amide->A_Intermediate A_Click CuAAC with Azide-Target Ligand A_Intermediate->A_Click A_PROTAC Final PROTAC A_Click->A_PROTAC B_Start This compound + Target Ligand-COOH B_Amide Amide Coupling (e.g., HATU, DIPEA) B_Start->B_Amide B_Intermediate Alkyne-Linker-Target Ligand B_Amide->B_Intermediate B_Click CuAAC with Azide-E3 Ligase B_Intermediate->B_Click B_PROTAC Final PROTAC B_Click->B_PROTAC

Logical pathways for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Adherence to the safety precautions outlined in this guide is essential for its safe handling and use. The provided experimental protocols offer a starting point for the application of this linker in bioconjugation and PROTAC synthesis, though optimization for specific applications is recommended. Proper use and handling will ensure both the safety of laboratory personnel and the integrity of the experimental results.

References

Methodological & Application

Propargyl-PEG3-Amine for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing Propargyl-PEG3-amine for the targeted labeling of proteins. This bifunctional linker is a powerful tool in bioconjugation, enabling a two-step labeling strategy that combines amine-reactive chemistry with the specificity of "click chemistry." The protocols and data presented herein offer a framework for the successful implementation of this technique in various research and development applications, including proteomics, drug targeting, and the development of diagnostic agents.

This compound possesses a primary amine for conjugation to accessible carboxylic acids or, more commonly, activated esters on a protein of interest, and a terminal alkyne group that serves as a handle for subsequent bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.

Experimental Protocols

The following protocols outline a general two-step procedure for protein labeling using this compound. The first protocol details the activation of the protein's carboxyl groups and subsequent reaction with this compound. The second protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein. Note: These are starting-point protocols and may require optimization for specific proteins and applications.

Protocol 1: Protein Labeling with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a protein through the formation of a stable amide bond with a protein's carboxylic acid residues (e.g., aspartic and glutamic acid) after their activation with EDC and NHS.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Activation Buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided.

  • Activation of Carboxylic Acids:

    • Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Add a 5 to 20-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in the Reaction Buffer.

    • Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 50:1 (this compound:protein) is a common starting point.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Propargyl-Modified Protein:

    • Remove unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the protein-containing fractions. The degree of labeling can be determined using mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol details the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to the propargyl-modified protein.

Materials:

  • Propargyl-modified protein from Protocol 1

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS or Tris-buffered saline (TBS)

  • Purification column (e.g., Sephadex G-25 desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in water or DMSO.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the propargyl-modified protein with a 5 to 20-fold molar excess of the azide-containing molecule.

    • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1 part CuSO₄ to 5 parts THPTA. Let this mixture stand for a few minutes.

    • Add the CuSO₄/THPTA mixture to the protein-azide solution to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove excess reagents by desalting or dialysis.

    • The final labeled protein conjugate is now ready for downstream applications.

Quantitative Data

The efficiency of the labeling process is dependent on several factors. The following tables provide general guidelines for key quantitative parameters. Optimal conditions should be determined empirically for each specific protein and labeling reagent.

Table 1: Parameters for NHS Ester-Mediated Amine Labeling

ParameterRecommended Value/RangeNotes
Protein Concentration> 2 mg/mLHigher concentrations generally result in more efficient labeling.[1]
Molar Ratio (Label:Protein)10:1 to 20:1A common starting point is a 15:1 molar ratio. This should be optimized for each protein.[1]
Reaction Buffer pH7.0 - 9.0The optimal pH for NHS-ester reactions is typically between 8.0 and 9.0.
Reaction Time30 - 60 minutesCan be extended to 2 hours, but longer times may increase hydrolysis of the NHS ester.
Reaction TemperatureRoom TemperatureLower temperatures can be used to slow the reaction.
Quenching Agent50-100 mM Tris or GlycineStops the reaction by consuming excess reactive dye.[1]

Table 2: Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Value/RangeNotes
Molar Ratio (Azide:Alkyne)5:1 to 20:1A molar excess of the smaller molecule is used to drive the reaction to completion.
Copper(I) SourceCuSO₄ with a reducing agentSodium ascorbate is a common reducing agent to generate Cu(I) in situ.
Copper Concentration0.1 - 1 mMHigher concentrations can lead to protein precipitation.
LigandTHPTA or TBTALigands stabilize the Cu(I) oxidation state and protect the protein from damage.
Reducing Agent1 - 5 mM Sodium AscorbateShould be freshly prepared.
Reaction Time1 - 4 hoursReaction progress can be monitored by analytical techniques like SDS-PAGE.
Reaction TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.

Visualizations

The following diagrams illustrate the chemical principles and workflows described in this document.

G Protein Labeling Workflow cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Click Chemistry Protein Target Protein (-COOH groups) Activated_Protein Activated Protein (-NHS Ester) Protein->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Propargyl_Protein Propargyl-Modified Protein Activated_Protein->Propargyl_Protein Conjugation Propargyl_PEG3_Amine This compound Propargyl_PEG3_Amine->Propargyl_Protein Labeled_Protein Final Labeled Protein Propargyl_Protein->Labeled_Protein Click Reaction Azide_Molecule Azide-Tagged Molecule (e.g., Fluorophore, Biotin) Azide_Molecule->Labeled_Protein Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Catalyst->Labeled_Protein

Caption: Workflow for two-step protein labeling.

G Amine-Reactive Labeling Mechanism Protein Protein-COOH plus1 + Intermediate1 [Protein-CO-O-C(=NHR)NHR'] Protein->Intermediate1 EDC EDC arrow1 -> EDC->Intermediate1 plus2 + NHS_Ester Protein-CO-NHS Intermediate1->NHS_Ester NHS NHS arrow2 -> NHS->NHS_Ester plus3 + Final_Product Protein-CO-NH-PEG3-Propargyl NHS_Ester->Final_Product Propargyl_Amine H2N-PEG3-Propargyl arrow3 -> Propargyl_Amine->Final_Product G Click Chemistry Reaction Propargyl_Protein Protein-Propargyl plus + Triazole_Product Protein-Triazole-Molecule Propargyl_Protein->Triazole_Product Azide_Molecule N3-Molecule arrow -> Cu(I) Azide_Molecule->Triazole_Product

References

Step-by-Step Guide for Antibody-Drug Conjugate (ADC) Synthesis using Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the antigen specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This guide provides a detailed, step-by-step protocol for the synthesis of an ADC using Propargyl-PEG3-amine, a non-cleavable linker that leverages the power and specificity of "click chemistry" for conjugation.

The this compound linker offers several advantages. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile. The terminal propargyl group allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This enables the precise and stable attachment of the drug-linker construct to an azide-modified antibody, resulting in a homogenous and well-defined ADC.

This document will guide researchers through a three-stage process:

  • Drug-Linker Conjugation: Covalently attaching a carboxylic acid-containing cytotoxic drug to the this compound linker.

  • Antibody-Drug Conjugate (ADC) Formation: Modifying the antibody to introduce azide groups and subsequently conjugating the drug-linker construct via CuAAC.

  • Purification and Characterization: Purifying the resulting ADC and determining the drug-to-antibody ratio (DAR), a critical quality attribute.

Experimental Workflow

The overall process for the synthesis of an ADC using this compound is depicted in the workflow diagram below.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Conjugation cluster_1 Stage 2: ADC Formation cluster_2 Stage 3: Purification & Characterization Drug_COOH Drug with Carboxylic Acid Activation Activate Drug-COOH (EDC/NHS) Drug_COOH->Activation 1.1 Linker_NH2 This compound Coupling Amide Bond Formation Linker_NH2->Coupling 1.3 Activation->Coupling 1.2 Drug_Linker Drug-Propargyl-PEG3-Linker Coupling->Drug_Linker 1.4 Click_Reaction CuAAC Click Chemistry Drug_Linker->Click_Reaction 2.4 Antibody Monoclonal Antibody (mAb) Azide_Mod Introduce Azide Groups (e.g., Azide-PEG-NHS) Antibody->Azide_Mod 2.1 Azide_mAb Azide-Modified mAb Azide_Mod->Azide_mAb 2.2 Azide_mAb->Click_Reaction 2.3 Crude_ADC Crude ADC Click_Reaction->Crude_ADC 2.5 Purification Purify ADC (Size-Exclusion Chromatography) Crude_ADC->Purification 3.1 Purified_ADC Purified ADC Purification->Purified_ADC 3.2 Characterization Characterize ADC (HIC, LC-MS) Purified_ADC->Characterization 3.3 Final_ADC Final Characterized ADC Characterization->Final_ADC 3.4

Caption: Experimental workflow for ADC synthesis.

Experimental Protocols

Stage 1: Drug-Linker Conjugation via Amide Coupling

This protocol describes the conjugation of a drug containing a carboxylic acid to the primary amine of this compound using carbodiimide chemistry.

Materials:

  • Drug with a carboxylic acid functional group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial)

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • To the solution of the drug, add the EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.

  • Coupling Reaction:

    • Add the this compound solution to the activated drug solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product is then purified using an appropriate method, such as silica gel column chromatography, to isolate the pure Drug-Propargyl-PEG3-Linker conjugate.

Stage 2: ADC Formation via Click Chemistry (CuAAC)

This stage involves two key steps: the modification of the antibody to introduce azide groups and the subsequent copper-catalyzed click reaction with the drug-linker construct.

Part 2a: Antibody Modification with Azide Groups

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)

  • Desalting column (e.g., spin column)

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody into the reaction buffer using a desalting column.

  • Antibody-Azide Reaction:

    • Add a 5- to 10-fold molar excess of the Azide-PEG-NHS ester (dissolved in DMSO) to the antibody solution.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

    • Determine the concentration of the resulting azide-modified antibody (Azide-mAb) using a protein concentration assay (e.g., BCA assay).

Part 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified mAb (Azide-mAb)

  • Drug-Propargyl-PEG3-Linker conjugate

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Sodium ascorbate (prepare fresh)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Dissolve the Drug-Propargyl-PEG3-Linker conjugate in DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, combine the Azide-mAb with a 5- to 10-fold molar excess of the Drug-Propargyl-PEG3-Linker solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

  • Click Reaction:

    • Add the CuSO₄/THPTA mixture to the mAb/drug-linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

    • Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

Stage 3: ADC Purification and Characterization

Part 3a: ADC Purification

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) system

  • SEC column suitable for antibody purification

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the crude ADC reaction mixture onto the SEC column.

  • Elution: Elute the ADC with the elution buffer at the recommended flow rate for the column. The ADC will typically elute as the first major peak, separating it from the smaller, unreacted drug-linker and other reaction components.[2][3]

  • Fraction Collection: Collect the fractions corresponding to the ADC monomer peak.

  • Concentration: Pool the relevant fractions and concentrate the purified ADC using an appropriate method, such as centrifugal filtration.

Part 3b: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs. The addition of the drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[4][5]

Materials:

  • Purified ADC

  • HIC HPLC system with a UV detector

  • HIC column (e.g., Butyl or Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the purified ADC in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis and DAR Calculation:

    • The resulting chromatogram will show a series of peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DARs (DAR 2, DAR 4, etc., for cysteine-linked ADCs).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of species * DAR of species)] / (Total Peak Area)

Data Presentation

The following table presents hypothetical data from a typical HIC analysis of an ADC synthesized using the described protocol.

Peak IDRetention Time (min)Peak Area (%)Drug-to-Antibody Ratio (DAR)Weighted Peak Area
Unconjugated mAb10.215.000
DAR 212.545.0290.0
DAR 414.830.04120.0
DAR 616.510.0660.0
Total 100.0 270.0
Average DAR 2.7

Note: The calculated Average DAR is 270.0 / 100.0 = 2.7

Logical Relationships in ADC Synthesis

The synthesis of a functional ADC relies on the successful completion of a series of dependent steps. The logical flow ensures that each component is properly prepared before moving to the next stage of conjugation and analysis.

ADC_Logical_Flow Start Drug_Activation Drug Activation Start->Drug_Activation Antibody_Modification Antibody Azide Modification Start->Antibody_Modification Linker_Coupling Drug-Linker Conjugation Drug_Activation->Linker_Coupling Click_Chemistry ADC Formation (CuAAC) Linker_Coupling->Click_Chemistry Antibody_Modification->Click_Chemistry Purification ADC Purification Click_Chemistry->Purification Characterization ADC Characterization Purification->Characterization End Characterization->End

Caption: Logical flow of ADC synthesis.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the synthesis, purification, and characterization of an antibody-drug conjugate using a this compound linker. The use of click chemistry offers a robust and efficient method for producing homogenous ADCs with a controlled drug-to-antibody ratio. Accurate determination of the DAR through techniques like HIC is essential for ensuring the quality, consistency, and therapeutic potential of the final ADC product. Researchers following these detailed steps will be well-equipped to develop novel ADCs for a range of therapeutic applications.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for the covalent ligation of molecules. This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide. Propargyl-PEG3-amine is a versatile bifunctional linker that features a terminal alkyne for CuAAC reactions and a primary amine for further conjugation, often through amide bond formation. The short polyethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible linkage.

These characteristics make this compound a valuable reagent in the development of advanced bioconjugates, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system. The modular nature of CuAAC is highly advantageous for the rapid synthesis and optimization of PROTAC libraries.[1][2][3]

Data Presentation: Typical CuAAC Reaction Parameters

The following table summarizes typical reaction conditions and reported yields for CuAAC reactions involving PEG linkers. These values can serve as a starting point for the optimization of specific reactions with this compound.

ParameterTypical Range/ValueNotes
Reactants Azide-functionalized molecule, this compoundMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, Cu(II) acetateCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 50 µM - 1 mMLower concentrations are preferred for bioconjugation to minimize cellular toxicity.
Reducing Agent Sodium AscorbateUsed to reduce Cu(II) to the active Cu(I) catalyst. A fresh solution should be prepared.
Ligand THPTA, TBTALigands stabilize the Cu(I) catalyst, prevent oxidation, and increase the reaction rate. THPTA is water-soluble and ideal for bioconjugations.[4]
Ligand to Copper Ratio 2:1 to 5:1A higher ratio can protect sensitive biomolecules from oxidation.
Solvent DMSO, t-BuOH/H₂O, PBS (pH 7.4)The choice of solvent depends on the solubility of the reactants. For biological applications, aqueous buffers are preferred.
Temperature Room Temperature to 37°CReactions are often performed at room temperature, but gentle heating can increase the rate.
Reaction Time 30 minutes to 24 hoursReaction completion depends on reactant concentrations, temperature, and catalyst system. Can be monitored by LC-MS or HPLC.[5]
Yield >80%CuAAC reactions are known for their high efficiency and can often achieve near-quantitative yields.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvents (e.g., DMSO, deionized water, or phosphate-buffered saline (PBS))

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water or DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible degassed solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh just before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the azide-containing molecule stock solution and the this compound stock solution to achieve the desired final concentrations (e.g., 1 mM final concentration of each).

    • Add the appropriate volume of reaction buffer (e.g., PBS) or solvent.

    • Prepare a premixed solution of the copper catalyst by adding 10 µL of 100 mM CuSO₄ to 20 µL of 200 mM THPTA (this will give final concentrations of 1 mM Cu and 4 mM THPTA in the reaction). Vortex the mixture gently.

    • Add the premixed copper/ligand solution to the reaction tube containing the azide and alkyne.

  • Initiation of the Reaction:

    • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 20 mM).

    • Gently mix the reaction by vortexing or inverting the tube several times.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive biological molecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). The reaction can be placed on a rotator for gentle mixing.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

    • Proceed with purification using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC to remove the catalyst and unreacted reagents.

Mandatory Visualizations

Experimental Workflow for CuAAC with this compound

CuAAC_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup cluster_post Post-Reaction Propargyl_PEG3_amine This compound Mix_Reactants Mix this compound and Azide-Molecule Propargyl_PEG3_amine->Mix_Reactants Azide Azide-Molecule Azide->Mix_Reactants CuSO4 CuSO4 Premix_Catalyst Premix CuSO4 and THPTA CuSO4->Premix_Catalyst THPTA THPTA THPTA->Premix_Catalyst Ascorbate Sodium Ascorbate (Fresh) Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate Add_Catalyst Add Catalyst Mix Mix_Reactants->Add_Catalyst Premix_Catalyst->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Monitor Monitor (LC-MS/HPLC) Incubate->Monitor Quench Quench (EDTA) Monitor->Quench Purify Purify Quench->Purify

Caption: General experimental workflow for CuAAC.

PROTAC-Mediated Protein Degradation Pathway

This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the mechanism by which a PROTAC, synthesized using a this compound containing linker, induces the degradation of a target protein.

PROTAC_Pathway cluster_components Components cluster_process Degradation Process PROTAC PROTAC (synthesized via CuAAC) Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination induces Recycling PROTAC Recycling Ternary_Complex->Recycling releases Proteasome 26S Proteasome Ubiquitination->Proteasome targeting Degradation POI Degradation Proteasome->Degradation mediates Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a heterobifunctional linker molecule increasingly utilized in the surface modification of nanoparticles for biomedical applications. Its structure comprises three key components: a terminal propargyl group, a tri-polyethylene glycol (PEG3) spacer, and a primary amine group. This unique combination of functional groups allows for a versatile, two-step modification of nanoparticle surfaces.

The primary amine group facilitates the initial conjugation to nanoparticles with surface-exposed carboxyl groups or activated esters, forming a stable amide bond. The PEG3 spacer imparts hydrophilicity to the nanoparticle surface, which can enhance colloidal stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo. The terminal propargyl group serves as a reactive handle for subsequent bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent attachment of a wide range of azide-modified molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads, with high efficiency and specificity.

These application notes provide detailed protocols for the surface modification of various nanoparticle platforms—including gold, iron oxide, and polymeric nanoparticles—using this compound and subsequent click chemistry functionalization.

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The successful surface modification of nanoparticles with this compound and subsequent conjugation via click chemistry can be monitored by assessing changes in their physicochemical properties. The following tables provide expected trends and example data for dynamic light scattering (DLS) and zeta potential measurements, which are critical for evaluating nanoparticle size, aggregation state, and surface charge.

Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)

Sample Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) Zeta Potential (mV)
Citrate-Stabilized AuNPs20.5 ± 1.20.21-35.2 ± 2.5
AuNPs-Propargyl-PEG3-amine28.3 ± 1.50.25-10.8 ± 1.9
AuNPs-PEG3-Triazole-Ligand (post-Click Chemistry)35.1 ± 2.10.28-8.5 ± 2.2

Table 2: Characterization of this compound Functionalized Superparamagnetic Iron Oxide Nanoparticles (SPIONs)

Sample Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) Zeta Potential (mV)
Carboxyl-SPIONs105.2 ± 3.80.18-42.7 ± 3.1
SPIONs-Propargyl-PEG3-amine115.8 ± 4.20.20-15.3 ± 2.8
SPIONs-PEG3-Triazole-Fluorophore (post-Click Chemistry)122.5 ± 4.50.22-12.1 ± 2.5

Table 3: Characterization of this compound Functionalized Polymeric Nanoparticles (PLGA)

Sample Hydrodynamic Diameter (nm) (DLS) Polydispersity Index (PDI) Zeta Potential (mV)
Carboxyl-PLGA Nanoparticles150.7 ± 5.10.15-28.4 ± 2.9
PLGA-Propargyl-PEG3-amine162.3 ± 5.50.17-9.1 ± 2.3
PLGA-PEG3-Triazole-Peptide (post-Click Chemistry)175.9 ± 6.00.19-7.2 ± 2.1

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups via EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., AuNPs, SPIONs, PLGA NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 7.4 or 1 M glycine)

  • Centrifuge and appropriate centrifuge tubes

  • Deionized water

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the amine linker relative to the estimated surface carboxyl groups is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Washing:

    • Add the quenching solution and incubate for 15 minutes to deactivate any unreacted NHS esters.

    • Pellet the nanoparticles by centrifugation (centrifugation speed and time will depend on the nanoparticle type and size).

    • Remove the supernatant and resuspend the nanoparticle pellet in PBS.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents.

  • Final Resuspension and Characterization:

    • Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) for storage and further use.

    • Characterize the modified nanoparticles using DLS and zeta potential measurements to confirm successful surface modification.

G cluster_activation Activation Step cluster_conjugation Conjugation Step np_cooh Carboxylated Nanoparticle activated_np NHS-activated Nanoparticle np_cooh->activated_np MES Buffer, pH 6.0 edc_nhs EDC / NHS edc_nhs->activated_np final_np This compound Functionalized NP activated_np->final_np Amide Bond Formation propargyl_peg_amine This compound propargyl_peg_amine->final_np

Workflow for nanoparticle functionalization.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on this compound Modified Nanoparticles

This protocol details the "click" reaction between the propargyl-functionalized nanoparticles and an azide-containing molecule.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Azide-functionalized molecule of interest (e.g., targeting peptide, fluorescent dye)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Disperse the this compound functionalized nanoparticles in the reaction buffer.

    • Dissolve the azide-functionalized molecule in the same buffer. A 5 to 10-fold molar excess relative to the estimated surface propargyl groups is recommended.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare a stock solution of the copper catalyst by mixing CuSO₄·5H₂O and THPTA in a 1:5 molar ratio in deionized water.

  • Reaction Setup:

    • If the azide-molecule is sensitive to oxidation, deoxygenate the nanoparticle suspension and the azide-molecule solution by bubbling with nitrogen or argon gas for 15-20 minutes.

    • Add the azide-functionalized molecule to the nanoparticle suspension.

    • Add the copper/THPTA premix to the reaction mixture (final copper concentration is typically 50-100 µM).

  • Initiation of Click Reaction:

    • Prepare a fresh solution of sodium ascorbate in deionized water.

    • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.

  • Reaction and Purification:

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

    • Purify the nanoparticles by centrifugation or size exclusion chromatography to remove the catalyst, excess azide-molecule, and other reagents.

    • Wash the nanoparticles with the reaction buffer three times.

  • Final Product:

    • Resuspend the final clicked nanoparticles in a suitable buffer for storage and downstream applications.

    • Characterize the final product using DLS, zeta potential, and other relevant techniques (e.g., fluorescence spectroscopy if a fluorescent azide was used) to confirm successful conjugation.

G cluster_reactants Reactants cluster_catalyst Catalyst System propargyl_np Propargyl-Functionalized Nanoparticle final_product Clicked Nanoparticle (Triazole Linkage) propargyl_np->final_product azide_molecule Azide-Modified Molecule azide_molecule->final_product catalyst CuSO4 / THPTA Sodium Ascorbate catalyst->final_product Click Reaction (CuAAC)

Click chemistry conjugation workflow.

Signaling Pathways and Logical Relationships

The surface modification of nanoparticles with this compound and subsequent functionalization is a key strategy in the development of targeted drug delivery systems. The logical relationship for achieving cell-specific targeting is outlined below.

G cluster_design Nanoparticle Design cluster_functionalization Targeting Ligand Conjugation cluster_interaction Biological Interaction np_core Nanoparticle Core (e.g., PLGA, SPION) peg_amine This compound Surface Modification np_core->peg_amine click_chem Click Chemistry (CuAAC) peg_amine->click_chem targeted_np Targeted Nanoparticle click_chem->targeted_np targeting_ligand Azide-Targeting Ligand (e.g., Antibody, Peptide) targeting_ligand->click_chem cell_receptor Specific Cell Surface Receptor targeted_np->cell_receptor Specific Binding cellular_uptake Receptor-Mediated Endocytosis cell_receptor->cellular_uptake

Pathway to targeted cellular uptake.

Application Note: A Detailed Protocol for the Conjugation of Propargyl-PEG3-amine to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3] This linker contains a primary amine for conjugation to carboxylic acids and a terminal alkyne group for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This document provides a detailed protocol for the covalent conjugation of this compound to molecules or surfaces bearing carboxylic acid groups using the common carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method results in the formation of a stable amide bond.

Principle of the Reaction

The conjugation process is a two-step reaction. First, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To improve the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. In the second step, the primary amine of this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.

Experimental Workflow Overview

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Processing prep_cooh Prepare Carboxylic Acid (in appropriate buffer) activation Activate Carboxylic Acid with EDC and NHS prep_cooh->activation prep_peg Prepare this compound (in reaction buffer) coupling Add this compound to activated acid prep_peg->coupling prep_coupling Prepare EDC/NHS Solution (freshly made) prep_coupling->activation activation->coupling incubation Incubate at Room Temperature coupling->incubation quenching Quench Reaction (optional) incubation->quenching purification Purify Conjugate quenching->purification characterization Characterize Conjugate purification->characterization

Caption: Experimental workflow for conjugating this compound to carboxylic acids.

Materials and Reagents

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, nanoparticle, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, reverse-phase HPLC)

  • Analytical instruments (e.g., LC-MS, TLC)

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific carboxylic acid-containing molecule.

1. Reagent Preparation:

  • Carboxylic Acid-Containing Molecule: Dissolve the molecule in Activation Buffer at a desired concentration. If the molecule is not soluble in aqueous buffer, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

  • This compound: Dissolve this compound in Coupling Buffer to prepare a stock solution (e.g., 10-50 mM).

  • EDC/NHS Solution: Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

2. Activation of Carboxylic Acid:

  • In a reaction vessel, add the carboxylic acid-containing molecule solution.

  • Add the freshly prepared EDC and NHS solution to the carboxylic acid solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation Reaction:

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time may vary and should be determined empirically.

4. Quenching the Reaction (Optional):

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • The purification method will depend on the properties of the resulting conjugate.

  • For proteins and large molecules: Dialysis or size-exclusion chromatography can be used to remove excess reagents and byproducts.

  • For small molecules: Reverse-phase HPLC is often suitable for purification.

6. Characterization of the Conjugate:

  • The success of the conjugation can be confirmed by various analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the final conjugate.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.

Quantitative Data Summary

The following table provides typical molar ratios and concentrations for the conjugation reaction. Optimization may be required for specific applications.

ParameterRecommended RangeNotes
Molar Ratios
Carboxylic Acid : this compound1 : 1 to 1 : 10An excess of the amine can drive the reaction to completion, especially for surface conjugation.
Carboxylic Acid : EDC1 : 1.5 to 1 : 5A slight excess of EDC is typically used.
Carboxylic Acid : NHS1 : 1.5 to 1 : 5A slight excess of NHS is generally recommended.
Concentrations
Carboxylic Acid1-10 mg/mLDependent on the solubility and nature of the molecule.
EDC2-10 mMFinal concentration in the activation step.
NHS/Sulfo-NHS5-20 mMFinal concentration in the activation step.
Reaction Conditions
Activation pH4.5 - 6.0Optimal for EDC/NHS activation.
Coupling pH7.2 - 7.5Optimal for amide bond formation.
Activation Time15 - 30 minutesAt room temperature.
Coupling Time2 - 4 hours (or overnight at 4°C)At room temperature.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical transformation during the conjugation process.

G cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_intermediates Intermediates cluster_product Product COOH R-COOH (Carboxylic Acid) O_acylisourea O-acylisourea ester (unstable) COOH->O_acylisourea + EDC PEG_NH2 Propargyl-PEG3-NH2 Amide_bond R-CO-NH-PEG3-Propargyl (Stable Amide Bond) PEG_NH2->Amide_bond EDC EDC EDC->O_acylisourea NHS NHS NHS_ester NHS ester (semi-stable) NHS->NHS_ester O_acylisourea->NHS_ester + NHS NHS_ester->Amide_bond + Propargyl-PEG3-NH2

Caption: Chemical reaction pathway for EDC/NHS mediated conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive EDC due to hydrolysis.Use fresh, high-quality EDC and prepare solutions immediately before use.
Incorrect pH for activation or coupling.Verify the pH of the buffers and adjust as necessary.
Competing nucleophiles in the buffer (e.g., Tris).Use non-amine containing buffers for the reaction.
Insufficient molar excess of reagents.Increase the molar ratio of this compound, EDC, and NHS.
Precipitation of Reactants Poor solubility of the carboxylic acid-containing molecule.Add a small amount of a water-miscible organic solvent (e.g., DMF, DMSO).
High concentration of reactants.Decrease the concentration of the reactants.

Conclusion

The conjugation of this compound to carboxylic acids using EDC/NHS chemistry is a robust and versatile method for introducing a terminal alkyne functionality onto a variety of molecules and surfaces. This allows for subsequent "click chemistry" reactions, making it a valuable tool in drug development, proteomics, and materials science. The provided protocol offers a detailed starting point for researchers, and with careful optimization, high conjugation efficiencies can be achieved.

References

Propargyl-PEG3-amine: A Key Linker in the Advancement of Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][][3][4][5] Propargyl-PEG3-amine is a widely utilized polyethylene glycol (PEG)-based linker in PROTAC development, offering a versatile platform for synthesizing these complex molecules.

This compound features a terminal propargyl group (an alkyne) and a terminal amine group, connected by a three-unit PEG chain. The alkyne group serves as a handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the modular and efficient assembly of PROTACs. The PEG component enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties.

Mechanism of Action of PROTACs Utilizing this compound

A PROTAC synthesized using a this compound linker operates by inducing the proximity of the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Composition on PROTAC Efficacy

The choice of linker is a critical determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). While specific comparative data for this compound across a wide range of targets is not extensively consolidated in the literature, the following table summarizes representative data for different linker types to illustrate the impact of linker composition and length on the degradation of various target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4CRBNPEG125>90
BRD4CRBNAlkyl1220~80
BTKCRBNPEG1510>95
BTKVHLPEG1550~90
ERαVHLPEG16PotentHigh
ERαVHLPEG8Less PotentModerate

Note: This table presents illustrative data synthesized from multiple sources to highlight general trends. Actual DC50 and Dmax values are highly dependent on the specific warhead, E3 ligase ligand, and cellular context.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the synthesis of a PROTAC where one ligand contains an azide functional group and the other is coupled to this compound.

Materials:

  • Azide-functionalized POI ligand

  • This compound

  • E3 ligase ligand with a reactive handle (e.g., carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction vials and stirring apparatus

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the alkyne-functionalized E3 ligase ligand-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized E3 ligase ligand-linker conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a mixture of t-BuOH and water (1:1).

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using TBTA, pre-mix it with CuSO4 before adding the sodium ascorbate.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an organic solvent.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with COOH) Coupling Amide Coupling (HATU, DIPEA) E3_Ligand->Coupling Propargyl_Linker This compound Propargyl_Linker->Coupling Alkyne_Intermediate Alkyne-Functionalized E3 Ligand-Linker Coupling->Alkyne_Intermediate CuAAC CuAAC Click Chemistry (CuSO4, NaAsc) Alkyne_Intermediate->CuAAC POI_Ligand Azide-Functionalized POI Ligand POI_Ligand->CuAAC Crude_PROTAC Crude PROTAC CuAAC->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Multi-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

  • SDS-PAGE and Western Blot:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining a reactive amine for initial ligand conjugation and a propargyl group for efficient click chemistry, facilitates a modular and streamlined approach to PROTAC assembly. The inclusion of a PEG spacer can confer favorable physicochemical properties to the final PROTAC molecule, potentially enhancing its therapeutic efficacy. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this compound, which can be adapted and optimized for specific target proteins and E3 ligases in the pursuit of novel protein-degrading therapeutics.

References

Experimental Blueprint for Click Chemistry: Protocols and Applications of Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

San Diego, CA – November 26, 2025 – In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable molecular linkages. This application note provides detailed protocols and quantitative data for the use of Propargyl-PEG3-amine, a versatile linker molecule, in CuAAC reactions. Tailored for researchers, scientists, and drug development professionals, this document outlines the experimental setup for achieving high-yielding and specific conjugations.

This compound is a bifunctional molecule featuring a terminal alkyne group for click chemistry and a primary amine for further functionalization. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials.

Principle of the Reaction

The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[1][2] The reaction is typically catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often employed.[3][4]

The primary amine group on this compound can be reacted with various electrophiles, such as carboxylic acids or activated NHS esters, to attach it to a molecule of interest prior to the click reaction.

Reaction Scheme

Caption: General schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the reaction of this compound with a small organic azide in an organic or mixed aqueous/organic solvent system.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., Benzyl Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-butanol and water, or DMF, DMSO

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer

Procedure:

  • In the reaction vessel, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

  • To the stirring solution of the reactants, add the sodium ascorbate solution (0.05-0.5 equivalents).

  • Add the CuSO₄·5H₂O solution (0.01-0.1 equivalents) to initiate the reaction. A color change may be observed.

  • Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure 1,2,3-triazole.

Protocol 2: Bioconjugation to a Protein

This protocol outlines the labeling of a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine (optional, to minimize oxidative damage)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Prepare stock solutions:

    • Azide-modified protein in PBS.

    • This compound in water or DMSO.

    • CuSO₄ (20 mM in water).

    • THPTA (100 mM in water).

    • Sodium ascorbate (100 mM in water, freshly prepared).

    • Aminoguanidine (100 mM in water, optional).

  • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound.

  • Prepare a premix of CuSO₄ and THPTA (a typical ratio is 1:5 Cu:ligand) and let it stand for 1-2 minutes.

  • Add the CuSO₄/THPTA premix to the protein/alkyne solution to achieve a final copper concentration of 50-250 µM.

  • If using, add aminoguanidine to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography or dialysis.

Experimental Workflow for Protein Bioconjugation

Bioconjugation Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification Protein Azide-modified Protein in PBS Mix Combine Protein and Alkyne Protein->Mix Alkyne This compound Solution Alkyne->Mix Catalyst_premix CuSO4/THPTA Premix Add_catalyst Add Catalyst Premix Catalyst_premix->Add_catalyst Reducer Fresh Sodium Ascorbate Solution Initiate Initiate with Sodium Ascorbate Reducer->Initiate Mix->Add_catalyst Add_catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Quench Quench with EDTA Incubate->Quench Purify Purify (e.g., SEC, Dialysis) Quench->Purify Final_product Characterize Labeled Protein Purify->Final_product

Caption: Step-by-step workflow for the bioconjugation of an azide-modified protein with this compound.

Quantitative Data

The efficiency of the CuAAC reaction can be influenced by the choice of catalyst, ligand, and solvent. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Reaction Conditions for Small Molecule Synthesis

Propargyl SubstrateAzide SubstrateCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTime (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O (2)NoneSodium Ascorbate (10)t-BuOH/H₂O (1:1)2-4>95
Propargyl AmineBenzyl AzideCuI (not specified)NoneNot applicableNot specifiedNot specifiedHigh
Phenylpropargyl etherBenzyl AzideRaney NiNoneNot applicableNot specifiedNot specified~98

Note: Data for this compound with Benzyl Azide is representative of typical high-yielding click reactions. Specific yield may vary based on purification.

Table 2: Reagent Concentrations for Bioconjugation

ComponentStock ConcentrationFinal Concentration
Azide-modified BiomoleculeVaries2 - 60 µM
This compound10-50 mM25 - 500 µM
CuSO₄20 mM50 - 250 µM
THPTA50-100 mM250 - 1250 µM
Sodium Ascorbate100 mM (fresh)2.5 - 5 mM
Aminoguanidine (optional)100 mM5 mM

Characterization of Products

The successful formation of the 1,2,3-triazole product can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring results in a characteristic singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm for the triazole proton.

  • Mass Spectrometry (MS): The molecular weight of the product can be accurately determined by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, confirming the addition of the this compound and azide moieties.

  • For Bioconjugates: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the protein after conjugation. The extent of labeling can be further quantified using techniques like UV-Vis spectroscopy (if a dye is conjugated) or mass spectrometry.

Signaling Pathways and Logical Relationships

The application of this compound in constructing complex biomolecules like PROTACs relies on a clear logical relationship between the constituent parts.

Logical Relationship in PROTAC Synthesis

PROTAC_Logic cluster_assembly PROTAC Assembly via Click Chemistry POI_ligand Ligand for Protein of Interest (POI) Linker This compound based Linker POI_ligand->Linker Amide Bond E3_ligase_ligand Ligand for E3 Ubiquitin Ligase E3_ligase_ligand->Linker Triazole (Click) PROTAC PROTAC Molecule Linker->PROTAC

Caption: Logical assembly of a PROTAC molecule using this compound as a core component of the linker.

Conclusion

This compound is a highly effective and versatile reagent for the implementation of click chemistry in both small molecule synthesis and complex bioconjugation. The protocols and data presented here provide a comprehensive guide for researchers to harness the power of CuAAC for their specific applications, from drug discovery to materials science. The reliability and efficiency of this methodology underscore its importance as a fundamental tool in modern chemical and biological sciences.

References

Application Notes and Protocols for Peptide and Oligonucleotide Modification using Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-amine is a versatile heterobifunctional linker widely employed in bioconjugation and drug development.[1] Its structure incorporates a terminal propargyl group, which serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, and a primary amine for conjugation to various functional groups such as carboxylic acids and NHS esters.[1][2][3] The short, hydrophilic triethylene glycol (PEG3) spacer enhances solubility and flexibility of the resulting conjugates.[4]

These application notes provide detailed protocols for the modification of peptides and oligonucleotides using this compound, enabling researchers to generate well-defined bioconjugates for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and labeled probes for imaging and diagnostics.

Core Applications

The primary application of this compound in peptide and oligonucleotide modification revolves around the highly efficient and specific "click chemistry" reactions. This allows for the covalent ligation of the PEGylated linker to molecules containing a complementary azide functional group.

Key Applications Include:

  • PEGylation: Enhancing the solubility, stability, and pharmacokinetic properties of peptides and oligonucleotides.

  • Bioconjugation: Linking peptides or oligonucleotides to other molecules such as fluorophores, biotin, or drug payloads.

  • Surface Immobilization: Attaching peptides or oligonucleotides to surfaces for various analytical and biomedical applications.

  • Development of Complex Bioconjugates: Serving as a linker in the synthesis of more complex structures like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Data Presentation

The following tables summarize representative quantitative data for the modification of peptides and oligonucleotides using this compound via CuAAC. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Data for Peptide Modification via CuAAC

ParameterValueMethod of Analysis
Peptide Substrate Azide-functionalized model peptide (e.g., Azido-Lys-peptide)---
This compound Conjugation Yield > 90%RP-HPLC
Purity of Conjugate (post-purification) > 95%RP-HPLC
Identity Confirmation Expected mass observedMass Spectrometry (ESI-MS)

Table 2: Representative Data for Oligonucleotide Modification via CuAAC

ParameterValueMethod of Analysis
Oligonucleotide Substrate 5'-Azide-modified oligonucleotide---
This compound Conjugation Yield 70-95%Anion-Exchange HPLC, PAGE
Purity of Conjugate (post-purification) > 90%RP-HPLC, PAGE
Identity Confirmation Expected mass observedMass Spectrometry (MALDI-TOF, ESI-MS)

Experimental Protocols

Protocol 1: General Two-Step Modification of Peptides and Oligonucleotides

This protocol first involves the conjugation of this compound to a carboxylic acid on the target molecule, followed by a CuAAC reaction.

Step 1: Amide Coupling of this compound to a Carboxylic Acid

cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Carboxylic_Acid Peptide/Oligonucleotide with Carboxylic Acid Activated_Ester NHS-activated Peptide/Oligonucleotide Carboxylic_Acid->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Propargylated_Molecule Propargylated Peptide/Oligonucleotide Activated_Ester->Propargylated_Molecule Amide Bond Formation Propargyl_PEG3_Amine This compound Propargyl_PEG3_Amine->Propargylated_Molecule Propargylated_Molecule Propargylated Peptide/Oligonucleotide CuAAC_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate, Ligand) Propargylated_Molecule->CuAAC_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->CuAAC_Reaction Final_Conjugate Final Conjugate CuAAC_Reaction->Final_Conjugate Strained_Alkyne Strained Alkyne-modified Peptide/Oligonucleotide SPAAC_Reaction SPAAC Reaction (Physiological Buffer) Strained_Alkyne->SPAAC_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->SPAAC_Reaction Final_Conjugate Final Conjugate SPAAC_Reaction->Final_Conjugate

References

Troubleshooting & Optimization

Improving solubility of Propargyl-PEG3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Propargyl-PEG3-amine in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

  • Question: Why is my this compound not dissolving in my aqueous buffer, such as PBS?

    • Answer: While this compound is generally water-soluble, several factors can affect its dissolution in aqueous buffers.[1] The pH of the buffer is a critical factor. The terminal amine group has a pKa that influences its charge state. At a pH below the pKa, the amine group will be protonated (-NH3+), which can increase its solubility in water due to its increased polarity. Conversely, at a pH above the pKa, the amine will be in its neutral form (-NH2), which might be less soluble. Additionally, high concentrations of the PEG linker or the presence of other salts in the buffer can lead to "salting out," reducing solubility.

  • Question: I'm observing a cloudy solution or precipitate after adding this compound to my buffer. What should I do?

    • Answer: Cloudiness or precipitation indicates that the solubility limit has been exceeded or that the compound is aggregating.[2] Consider the following troubleshooting steps:

      • Lower the concentration: You may be attempting to dissolve the compound at a concentration above its solubility limit in the specific buffer and conditions.

      • Adjust the pH: Try adjusting the pH of your buffer. For amine-containing PEGs, slightly acidic conditions can sometimes improve solubility by protonating the amine. However, for subsequent reactions where a deprotonated amine is required, a pH of 7-9 is often recommended.[3] It is advisable to dissolve the compound in a slightly acidic buffer and then adjust the pH as needed for your experiment.

      • Use a co-solvent: For difficult-to-dissolve amounts, a recommended method is to first create a concentrated stock solution in an organic solvent like DMSO or DMF and then add this stock solution dropwise to your vigorously stirred aqueous buffer.[1]

      • Gentle heating: Mild heating can sometimes aid in the dissolution of PEGs.[2] However, be cautious with temperature-sensitive compounds.

  • Question: My PEGylated conjugate, synthesized using this compound, is precipitating out of solution. What is the cause?

    • Answer: The solubility of the final conjugate is influenced by the properties of the molecule attached to the this compound. If you have conjugated a hydrophobic molecule, it can significantly decrease the overall aqueous solubility of the conjugate. In such cases, optimizing the buffer conditions (pH, ionic strength) or using a co-solvent system becomes even more critical. Aggregation can also occur due to interactions between the conjugated molecules.

Frequently Asked Questions (FAQs)

  • What is the general solubility of this compound?

    • This compound is soluble in water, as well as in organic solvents like DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).

  • What is the recommended storage condition for this compound?

    • It is recommended to store this compound at -20°C for long-term stability.

  • How does the PEG chain length affect solubility?

    • The polyethylene glycol (PEG) component of the molecule generally enhances aqueous solubility. Longer PEG chains typically lead to greater hydrophilicity and can improve the solubility of conjugated molecules.

  • Can I use buffers containing primary amines, like Tris or glycine, with this compound?

    • If the intended use involves a reaction with the amine group of this compound (e.g., conjugation to a carboxyl group), you should avoid buffers containing primary amines as they will compete in the reaction. For simple dissolution where no reaction with the amine is intended, these buffers can be used, but pH should still be considered.

Data Presentation

Table 1: General Solubility and Properties of this compound

PropertyValueSource(s)
Molecular Weight 187.24 g/mol
Appearance Colorless to light yellow liquid
Solubility Water, DMSO, DCM, DMF
Storage -20°C

Experimental Protocols

Protocol 1: Direct Dissolution in Aqueous Buffer

This protocol is suitable for lower concentrations of this compound.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH to the desired value. For general solubility, a slightly acidic to neutral pH can be a good starting point.

  • Weighing: Accurately weigh the required amount of this compound in a suitable container.

  • Dissolution: Add the prepared buffer to the this compound.

  • Mixing: Vortex or stir the solution until the compound is fully dissolved. Gentle warming (e.g., to 37°C) can be applied if dissolution is slow.

  • pH Check: After dissolution, verify the final pH of the solution and adjust if necessary.

Protocol 2: Co-Solvent Method for Higher Concentrations or Difficult-to-Dissolve Conjugates

This method is recommended when direct dissolution is challenging.

  • Prepare Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution.

  • Prepare Aqueous Buffer: In a separate container, place the desired volume of the aqueous buffer.

  • Combine: While vigorously stirring or vortexing the aqueous buffer, add the organic stock solution dropwise. This gradual addition helps to prevent precipitation.

  • Final Concentration: Continue adding the stock solution until the desired final concentration is reached. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your downstream experiments.

Visualizations

troubleshooting_workflow start Start: Dissolving This compound issue Issue: Compound not dissolving or solution is cloudy start->issue check_conc Is the concentration high? issue->check_conc Yes check_ph Is the pH optimal? issue->check_ph No lower_conc Action: Lower the concentration check_conc->lower_conc lower_conc->check_ph success Successfully Dissolved lower_conc->success Resolved adjust_ph Action: Adjust buffer pH (try slightly acidic) check_ph->adjust_ph No use_cosolvent Action: Use co-solvent method (DMSO/DMF stock) check_ph->use_cosolvent Still issues adjust_ph->use_cosolvent adjust_ph->success Resolved gentle_heat Consider gentle heating use_cosolvent->gentle_heat gentle_heat->success

Caption: Troubleshooting workflow for this compound solubility issues.

signaling_pathway cluster_peg This compound cluster_interaction Interaction with Aqueous Buffer propargyl Propargyl Group (HC≡C-CH₂-) peg3 PEG3 Linker (-O-CH₂-CH₂-)₃ amine Amine Group (-NH₂) water Water Molecules (H₂O) peg3->water H-bonding amine->water H-bonding protonation Protonation (at low pH) -NH₃⁺ amine->protonation pH < pKa protonation->water Enhanced Interaction

References

Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions using Propargyl-PEG3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

Encountering unexpected results in your CuAAC reaction can be a common challenge. This guide provides a structured approach to identifying and resolving frequent issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inactivated Catalyst: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1][2]Degas Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas like argon or nitrogen.[3] • Use a Reducing Agent: Add a fresh solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2][4] • Work Under Inert Atmosphere: For highly sensitive reactions, perform the experiment in a glove box.
Copper Sequestration: Other functional groups in your substrate, such as thiols (e.g., in cysteine residues) or imidazoles (e.g., in histidine residues), can chelate the copper catalyst, making it unavailable for the reaction.Increase Catalyst/Ligand Concentration: A higher concentration of the copper/ligand complex can overcome sequestration by inhibitory groups. • Use Sacrificial Metals: Adding Zn(II) or Ni(II) can sometimes occupy the chelating sites, freeing up the copper catalyst.
Poor Substrate Solubility: The PEGylated reactant or the azide partner may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.Optimize Solvent System: Use a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility. For biomolecules, ensure the chosen organic solvent is compatible and used at a low percentage (e.g., up to 10%).
Steric Hindrance: The length and conformation of the PEG linker or bulky substituents on the azide or alkyne can sterically hinder the reaction.Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or gently heating it (e.g., to 40-50 °C) can help overcome steric barriers, provided the substrates are stable.
Formation of Side Products (e.g., Glaser-Hay Coupling) Oxidative Homocoupling: In the presence of oxygen, the terminal alkyne of this compound can undergo oxidative homocoupling, leading to dimer formation.Thoroughly Degas Reaction Mixture: Minimizing oxygen is critical to suppress this side reaction. • Maintain Low Temperature: Running the reaction at lower temperatures can also help reduce the rate of homocoupling.
Difficulty in Product Purification Heterogeneity of PEGylated Products: The inherent nature of PEG linkers can sometimes lead to a mixture of products that are difficult to separate from starting materials and byproducts.Size Exclusion Chromatography (SEC): This is an effective method for separating molecules based on size, which is useful for removing smaller unreacted molecules. • Ion Exchange Chromatography (IEX): If the product has a different charge from the starting materials, IEX can be a powerful separation technique. • Dialysis/Ultrafiltration: These methods are suitable for removing small molecule impurities like excess catalyst and ligands.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding CuAAC reactions with this compound.

Q1: What is the optimal copper source for my CuAAC reaction?

For bioconjugation, a common and convenient approach is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts directly.

Q2: Why is a ligand necessary, and which one should I choose?

Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II), and accelerating the reaction rate. For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are excellent choices. They also help protect biomolecules from potential damage caused by reactive oxygen species.

Q3: What are the ideal solvent conditions for a CuAAC reaction with a PEG linker?

The choice of solvent depends on the solubility of your substrates. For many applications, especially in bioconjugation, the reaction is performed in aqueous buffers like phosphate, HEPES, or MOPS. If solubility is an issue, a co-solvent such as DMSO, DMF, or a mixture of t-BuOH/H₂O can be used. It is advisable to avoid Tris buffers as they can chelate copper and inhibit the reaction.

Q4: Can the length of the PEG linker affect the reaction?

Yes, while longer PEG chains can enhance the solubility of a molecule, they may also increase steric hindrance around the alkyne, potentially slowing down the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.

Q5: How can I monitor the progress of my reaction?

The progress of a CuAAC reaction can be monitored by various analytical techniques. For small molecules, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. For larger biomolecules, High-Performance Liquid Chromatography (HPLC) or SDS-PAGE can be employed to track the formation of the conjugate.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a general starting point. Optimization of concentrations, ratios, and reaction time may be necessary for your specific substrates.

1. Reagent Preparation:

  • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMSO or water).

  • Prepare a stock solution of this compound in the same solvent.

  • Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 20 mM in water).

  • Prepare a stock solution of a suitable ligand (e.g., THPTA, 50 mM in water).

  • Freshly prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water).

2. Reaction Setup (Example for a 500 µL reaction):

  • In a microcentrifuge tube, combine the azide-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents).

  • Add the chosen buffer or solvent to reach the desired final concentration (e.g., ~0.1 M).

  • In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 molar ratio of copper to ligand is often used.

  • Add the premixed copper/ligand solution to the reaction mixture to achieve a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration 5-10 times that of the copper.

3. Reaction and Monitoring:

  • Gently mix the reaction mixture.

  • Incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).

4. Work-up and Purification:

  • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

  • Purify the product using a suitable method such as size-exclusion chromatography, ion-exchange chromatography, or dialysis.

Data Presentation

Optimizing Reaction Parameters

The following table summarizes how different parameters can be varied to optimize your CuAAC reaction.

ParameterTypical RangeConsiderations
Azide:Alkyne Ratio 1:1 to 1.2:1A slight excess of one reagent can help drive the reaction to completion.
Copper Concentration 25 µM - 200 µMHigher concentrations may be needed for dilute or challenging reactions, but can also increase the risk of side reactions or damage to biomolecules.
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can provide better protection for the catalyst and any sensitive substrates.
Sodium Ascorbate Conc. 1 mM - 10 mMShould be in molar excess relative to the copper concentration to maintain a reducing environment.
Temperature 4°C to 50°CRoom temperature is often sufficient. Gentle heating can increase the rate, while lower temperatures may be necessary for unstable molecules.
Reaction Time 30 min to 48 hoursDependent on the reactivity of the substrates and the reaction conditions. Monitor for completion.

Visualizations

Troubleshooting Workflow for Low CuAAC Reaction Yield

Troubleshooting_CuAAC Start Low or No Product Yield CheckCatalyst Is the Catalyst Active? Start->CheckCatalyst CheckSolubility Are Substrates Soluble? CheckCatalyst->CheckSolubility Yes SolutionDegas Degas Solvents & Add Fresh Ascorbate CheckCatalyst->SolutionDegas No CheckConcentration Are Concentrations Optimal? CheckSolubility->CheckConcentration Yes SolutionSolvent Use Co-solvents (e.g., DMSO, t-BuOH) CheckSolubility->SolutionSolvent No CheckInhibition Potential Inhibition? CheckConcentration->CheckInhibition Yes SolutionConcentration Increase Reactant Concentrations CheckConcentration->SolutionConcentration No SolutionInhibition Increase Catalyst/Ligand Concentration CheckInhibition->SolutionInhibition Yes Success Reaction Optimized CheckInhibition->Success No SolutionDegas->Success SolutionSolvent->Success SolutionConcentration->Success SolutionInhibition->Success

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

General Experimental Workflow for CuAAC Reactions

CuAAC_Workflow Prep 1. Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) Setup 2. Set Up Reaction (Combine Azide, Alkyne, Buffer) Prep->Setup Premix 3. Premix CuSO4 and Ligand Setup->Premix AddCatalyst 4. Add Cu/Ligand Complex to Reaction Premix->AddCatalyst Initiate 5. Initiate with Fresh Sodium Ascorbate AddCatalyst->Initiate Incubate 6. Incubate at Desired Temperature Initiate->Incubate Monitor 7. Monitor Progress (LC-MS, HPLC) Incubate->Monitor Quench 8. Quench Reaction (e.g., with EDTA) Monitor->Quench Purify 9. Purify Product (SEC, IEX, Dialysis) Quench->Purify

Caption: General experimental workflow for CuAAC reactions.

References

Common issues with Propargyl-PEG3-amine conjugation and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG3-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker molecule. It contains two primary reactive groups:

  • A primary amine (-NH2) group that can react with activated esters (like NHS esters), carboxylic acids (in the presence of activators like EDC), and other carbonyl compounds.[1][][3]

  • A terminal propargyl (alkyne) group that is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules.[4][5]

Q2: What are the main applications of this compound?

This compound is widely used in bioconjugation and drug delivery. Common applications include:

  • PEGylation: Attaching polyethylene glycol (PEG) chains to proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic properties.

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): Synthesizing molecules that induce the degradation of specific target proteins.

  • Surface Modification: Functionalizing surfaces of materials for biomedical applications.

Q3: What are the key advantages of using CuAAC (Click Chemistry) for conjugation?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is favored for several reasons:

  • High Efficiency and Yield: The reaction is typically very fast and results in high product yields.

  • High Specificity: The reaction is highly specific between an alkyne and an azide, with minimal side reactions with other functional groups found in biological molecules.

  • Mild Reaction Conditions: CuAAC can be performed in aqueous solutions, at room temperature, and over a wide pH range (typically 4-12), which is compatible with most biomolecules.

Q4: How should I store and handle this compound?

This compound should be stored at -20°C in a dry environment. Before use, it is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can affect its reactivity.

Troubleshooting Guides

This section addresses common issues encountered during conjugation reactions with this compound in a question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues

Q5: My CuAAC reaction yield is low or the reaction is not proceeding. What are the likely causes?

Low or no yield in a CuAAC reaction is a common problem that can often be traced back to the copper catalyst, the reagents, or the reaction conditions.

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ. It is also beneficial to cap the reaction vial to minimize oxygen exposure.

  • Degraded Reagents: The alkyne or azide starting materials may have degraded.

    • Solution: Check the purity of your this compound and the azide-containing molecule. Ensure they have been stored correctly. Azides, in particular, can be sensitive to light.

  • Insufficient Ligand: Copper-chelating ligands are often used to stabilize the Cu(I) catalyst and prevent its precipitation.

    • Solution: Use a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.

  • Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1-1.5 equivalents) of the more readily available component can help drive the reaction to completion.

Q6: I'm observing precipitation in my CuAAC reaction. What should I do?

Precipitation can be caused by the copper catalyst falling out of solution or by the low solubility of your reactants or product.

  • Copper Precipitation: This can occur if the Cu(I) catalyst is not properly stabilized.

    • Solution: The use of a copper-chelating ligand like THPTA is highly recommended to keep the copper in solution.

  • Low Reactant/Product Solubility: Your molecule conjugated to this compound might have poor solubility in the chosen solvent system.

    • Solution: Consider adding a co-solvent. Water-miscible organic solvents like DMSO, DMF, or t-butanol are often used in combination with aqueous buffers to improve solubility. A common solvent system is a 1:1 to 4:1 mixture of an organic solvent and water.

Amine Conjugation (e.g., with NHS Esters) Issues

Q7: My amine conjugation yield is low. What are the common pitfalls with NHS ester reactions?

Low yields in NHS ester conjugations are often related to the hydrolysis of the NHS ester, the pH of the reaction, or the quality of the reagents.

  • Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which deactivates them.

    • Solution: Prepare the NHS ester solution immediately before use. If the NHS ester is dissolved in an organic solvent like DMSO or DMF, use it right away and avoid making stock solutions for long-term storage.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.

    • Solution: The optimal pH for this reaction is typically between 8.3 and 8.5. At a lower pH, the amine group is protonated and less reactive. At a higher pH, the rate of NHS ester hydrolysis increases significantly.

  • Competing Amines in Buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester.

    • Solution: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation Rate

This table summarizes the effect of pH on the half-life (t1/2) of an NHS ester and its reaction with an amine. As the pH increases, the rate of both hydrolysis and the desired amidation reaction increases.

pHNHS Ester Hydrolysis t1/2 (minutes)Amidation Reaction t1/2 (minutes)
7.0240 - 300-
8.021080
8.518020
8.610 (at 4°C)-
9.012510

Data is based on studies of porphyrin-NHS esters and general NHS ester properties, and should be considered as a general guide.

Table 2: Comparison of CuAAC Reaction Conditions and Yields

This table provides a qualitative and quantitative comparison of different conditions for CuAAC reactions. The use of a copper-chelating ligand and appropriate reaction conditions generally leads to higher yields.

Copper SourceReducing AgentLigandSolvent SystemTemperatureTypical YieldReference(s)
CuSO₄Sodium AscorbateNoneWater/t-butanolRoom TemperatureGood to High
CuSO₄Sodium AscorbateTHPTAWater/DMSORoom TemperatureHigh
CuINoneNoneTHF/MeCN85°C~93%
Cu(acac)₂Sodium AscorbateNoneWaterHighHigh

Yields are highly dependent on the specific substrates and reaction concentrations.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7)

  • Co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • In a reaction tube, dissolve the this compound and the azide-containing molecule in the reaction buffer. If solubility is an issue, add a minimal amount of co-solvent. A slight molar excess of one reactant can be used.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of copper to ligand is common.

  • Add the premixed copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Cap the tube and mix gently. Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, the conjugate can be purified to remove the copper catalyst, excess reagents, and byproducts. Purification can be achieved by size-exclusion chromatography (SEC) for macromolecules or by reverse-phase HPLC for smaller molecules.

Protocol 2: Amine Conjugation to an NHS Ester

This protocol provides a general method for reacting the amine group of this compound with an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5)

  • Anhydrous DMSO or DMF (if the NHS ester is not water-soluble)

  • Quenching buffer (e.g., Tris buffer)

Procedure:

  • Dissolve the this compound in the reaction buffer.

  • If the NHS ester is not soluble in the aqueous buffer, dissolve it in a small amount of anhydrous DMSO or DMF immediately before use.

  • Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (e.g., 8-fold) is often used.

  • Mix the reaction gently and allow it to proceed for 1-4 hours at room temperature or overnight on ice.

  • (Optional) The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris to consume any unreacted NHS ester.

  • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or column chromatography, to remove excess reagents and byproducts.

Visualizations

Experimental Workflow for CuAAC Conjugation

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peg Dissolve this compound and Azide Molecule reaction Combine Reactants, Add Copper/Ligand, Initiate with Ascorbate prep_peg->reaction prep_cu Premix CuSO4 and THPTA Ligand prep_cu->reaction prep_asc Prepare Fresh Sodium Ascorbate prep_asc->reaction incubation Incubate at RT (1-4 hours) reaction->incubation purification Purify Conjugate (SEC or HPLC) incubation->purification analysis Analyze Product (LC-MS, etc.) purification->analysis

Caption: A typical experimental workflow for a CuAAC reaction.

Troubleshooting Logic for Low CuAAC Yield

CuAAC_Troubleshooting start Low or No CuAAC Product check_catalyst Check Copper Catalyst System start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions sol_ascorbate Use Fresh Sodium Ascorbate Solution check_catalyst->sol_ascorbate Inactive Cu(I)? sol_ligand Add/Increase THPTA Ligand check_catalyst->sol_ligand Precipitation? sol_oxygen Minimize Oxygen Exposure (Cap Vial) check_catalyst->sol_oxygen Oxidation? sol_purity Verify Purity of Alkyne and Azide check_reagents->sol_purity Degraded? sol_stoichiometry Optimize Reactant Stoichiometry check_reagents->sol_stoichiometry Incomplete Conversion? sol_solvent Add Co-solvent for Solubility (DMSO/DMF) check_conditions->sol_solvent Poor Solubility? sol_time Increase Reaction Time check_conditions->sol_time Sluggish Reaction?

Caption: Troubleshooting decision tree for low CuAAC reaction yield.

NHS Ester Conjugation Workflow

NHS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_peg Dissolve this compound in pH 8.3-8.5 Buffer reaction Combine Reactants prep_peg->reaction prep_nhs Dissolve NHS Ester (in DMSO if needed) Immediately Before Use prep_nhs->reaction incubation Incubate at RT (1-4h) or on ice overnight reaction->incubation purification Purify Conjugate (HPLC) incubation->purification analysis Analyze Product (LC-MS, etc.) purification->analysis

Caption: A standard workflow for NHS ester conjugation.

References

Preventing aggregation during protein labeling with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Propargyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for protein labeling?

This compound is a linker molecule that contains a terminal alkyne group (propargyl), a three-unit polyethylene glycol (PEG) spacer, and a primary amine. The primary amine allows for its covalent attachment to proteins, typically by targeting carboxyl groups (aspartic and glutamic acid residues) on the protein surface through a carbodiimide-mediated reaction (e.g., using EDC and NHS). The propargyl group then serves as a handle for subsequent "click chemistry" reactions, enabling the attachment of various molecules like fluorophores or drugs.[1][2]

Q2: Why is my protein aggregating after labeling with this compound?

Protein aggregation during or after labeling can be caused by several factors:

  • Alteration of Surface Charge: The reaction of this compound with carboxyl groups on the protein neutralizes negative charges. This change in the protein's net charge and isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, leading to aggregation.[3]

  • Over-labeling: Attaching too many this compound molecules can significantly alter the protein's surface properties, potentially leading to the exposure of hydrophobic patches and subsequent aggregation.[4]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. If the buffer conditions are not optimal for your specific protein, it can lead to unfolding and aggregation.[5]

  • High Concentrations: High concentrations of the protein or labeling reagents can increase the likelihood of intermolecular interactions and aggregation.

  • Presence of Unreacted Reagents: Residual EDC/NHS or byproducts from the reaction can sometimes contribute to protein instability.

Q3: Can the PEG component of this compound cause aggregation?

Generally, the PEG component is known to reduce protein aggregation. PEG is hydrophilic and can create a protective layer around the protein, which can increase solubility and stability. However, the overall effect on aggregation will depend on the balance between the stabilizing effect of the PEG chain and the destabilizing effects of charge neutralization and any potential conformational changes induced by the labeling process.

Q4: How can I detect protein aggregation?

Protein aggregation can be detected in several ways:

  • Visual Inspection: Look for cloudiness, precipitation, or visible particles in your protein solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will typically elute earlier than the monomeric protein.

Troubleshooting Guide

If you are observing aggregation during your protein labeling experiment with this compound, consider the following troubleshooting strategies.

Issue 1: Visible Precipitation During the Labeling Reaction
Potential Cause Recommended Solution
Suboptimal Buffer pH Perform the reaction in a buffer with a pH that ensures protein stability. For EDC/NHS chemistry, a two-step reaction is often recommended: activation at pH 4.5-6.0, followed by conjugation at pH 7.0-8.0. However, ensure your protein is stable in this pH range. Conduct small-scale pilot experiments to determine the optimal pH for your protein.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete with the reaction. MES buffer is commonly used for the activation step, and phosphate-buffered saline (PBS) for the conjugation step.
High Reagent Concentrations Reduce the molar excess of EDC and NHS. A high concentration of these reagents can lead to excessive cross-linking and precipitation. Titrate the reagent concentrations to find the optimal balance between labeling efficiency and protein stability.
High Protein Concentration Lower the concentration of your protein in the reaction mixture. While higher concentrations can improve labeling efficiency, they also increase the risk of aggregation.
Slow Reagent Addition Add the dissolved EDC, NHS, and this compound solutions to the protein solution slowly and with gentle mixing. This prevents localized high concentrations of the reagents that can cause rapid, uncontrolled reactions and precipitation.
Issue 2: Aggregation Observed After the Labeling Reaction (During Purification or Storage)
Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of this compound in the reaction. Perform a titration to find the optimal ratio of labeling reagent to protein that provides sufficient labeling without causing aggregation.
Suboptimal Storage Buffer The optimal storage buffer for the labeled protein may be different from that of the unlabeled protein due to changes in its physicochemical properties. Screen for a new storage buffer with a different pH or ionic strength. The addition of stabilizing excipients may also be beneficial.
Freeze-Thaw Instability If storing the labeled protein at -20°C or -80°C, include a cryoprotectant such as 5-20% (v/v) glycerol to prevent aggregation during freeze-thaw cycles.
Inefficient Removal of Aggregates Use size exclusion chromatography (SEC) to separate soluble aggregates from the monomeric labeled protein. For larger, insoluble aggregates, filtration through a 0.22 µm filter may be effective.

Experimental Protocols

Protocol 1: Two-Step Labeling of Protein Carboxyl Groups with this compound

This protocol is designed to minimize protein aggregation by separating the activation and conjugation steps.

Materials:

  • Protein of interest in an amine and carboxyl-free buffer (e.g., 0.1 M MES, 150 mM NaCl, pH 5.5)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 150 mM NaCl, pH 5.5

  • Conjugation Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is in the Activation Buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of EDC in anhydrous DMSO.

    • Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in anhydrous DMSO.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Activation of Protein Carboxyl Groups:

    • Add the EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final molar excess as determined by optimization (a starting point is a 10 to 50-fold molar excess of EDC and Sulfo-NHS over the protein).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents:

    • Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent unwanted side reactions and aggregation.

  • Conjugation with this compound:

    • To the buffer-exchanged, activated protein, add the this compound stock solution to the desired final molar excess (a starting point is a 10 to 20-fold molar excess over the protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Purify the labeled protein from unreacted this compound and byproducts using a desalting column or size exclusion chromatography equilibrated with a suitable storage buffer.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare small-scale aliquots of your protein in a series of buffers with varying pH values (e.g., MES at pH 5.0, 5.5, 6.0, and Phosphate at pH 7.0, 7.5, 8.0).

  • Perform the labeling reaction in each buffer condition as described in Protocol 1.

  • Monitor for aggregation in each reaction by visual inspection and by measuring the absorbance at 600 nm.

  • Analyze the labeling efficiency in the non-aggregating conditions to determine the optimal buffer.

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification protein_prep Protein Preparation (Buffer Exchange) activation Activation of Carboxyl Groups (EDC/Sulfo-NHS) protein_prep->activation reagent_prep Reagent Preparation (EDC, Sulfo-NHS, this compound) reagent_prep->activation buffer_exchange Removal of Excess Reagents (Desalting Column) activation->buffer_exchange conjugation Conjugation with This compound buffer_exchange->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (SEC/Desalting) quenching->purification analysis Analysis of Labeled Protein (Aggregation & Labeling Efficiency) purification->analysis

Caption: A typical workflow for the two-step labeling of proteins with this compound.

troubleshooting_logic Troubleshooting Logic for Protein Aggregation cluster_causes Potential Causes cluster_solutions Solutions start Protein Aggregation Observed cause1 Suboptimal Buffer (pH, Composition) start->cause1 cause2 Over-labeling/ High Reagent Concentration start->cause2 cause3 High Protein Concentration start->cause3 cause4 Storage Instability start->cause4 solution1 Optimize Buffer Conditions (Screen pH and additives) cause1->solution1 solution2 Titrate Reagent Ratios (Reduce molar excess) cause2->solution2 solution3 Reduce Protein Concentration cause3->solution3 solution4 Optimize Storage (Buffer, Cryoprotectants) cause4->solution4

Caption: A decision tree for troubleshooting protein aggregation during labeling.

References

Propargyl-PEG3-amine stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, long-term storage, and troubleshooting for experiments involving Propargyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a primary amine (-NH2) and a propargyl group (a terminal alkyne). The polyethylene glycol (PEG) spacer enhances its solubility in aqueous and organic solvents. Its primary applications are in bioconjugation, drug delivery, and proteomics. The amine group can be conjugated to molecules with carboxylic acids, activated esters (like NHS esters), or aldehydes, while the propargyl group is used for "click chemistry" reactions with azide-containing molecules.

Q2: What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.

Q3: How should I handle this compound in the laboratory?

This compound should be handled in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. It is recommended to use personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, please refer to the product's Safety Data Sheet (SDS).

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, potential degradation can occur through:

  • Oxidation of the PEG chain: The ether linkages in the PEG chain can be susceptible to oxidation, which can lead to the formation of aldehydes, ketones, and carboxylic acids as impurities. This process can be accelerated by exposure to heat, light, and transition metals.

  • Hydrolysis: While generally stable, under extreme pH conditions, the molecule could be susceptible to hydrolysis.

  • Reaction with atmospheric CO2: The primary amine can react with carbon dioxide in the air to form a carbamate salt, which can affect its reactivity.

Stability and Long-Term Storage

The stability of this compound is critical for reproducible experimental outcomes. The following table summarizes the recommended storage conditions.

FormStorage TemperatureDurationSpecial Conditions
Neat (as received) -20°CUp to 24 monthsKeep tightly sealed in a dry, dark place.
In Anhydrous Solvent -20°CUp to 1 monthStore under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
Aqueous Solutions Prepare fresh for each useN/AIf short-term storage is necessary, store at 2-8°C for no longer than a few hours and protect from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Amide Bond Formation (Reaction of the Amine Group)

Issue 1: Low or no yield of the desired conjugate.

Potential CauseRecommended Solution
Inactive coupling reagents (e.g., EDC, HATU) Use fresh, high-quality coupling reagents. EDC is particularly moisture-sensitive and should be stored in a desiccator.
Suboptimal pH The optimal pH for amide bond formation is typically between 4.5 and 7.5. Ensure the pH of your reaction mixture is within this range.
Presence of water Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate.
Steric hindrance If the reaction site on your molecule is sterically hindered, consider increasing the reaction time or using a longer PEG linker.
Incorrect stoichiometry Optimize the molar ratio of this compound to your target molecule. A 1.2 to 1.5-fold excess of the amine is a good starting point.

Issue 2: Presence of side products.

Potential CauseRecommended Solution
Formation of N-acylurea byproduct (with carbodiimide reagents) Add an NHS ester stabilizing agent (e.g., N-hydroxysuccinimide) to the reaction mixture to suppress the formation of this byproduct.
Reaction with non-target amines If your target molecule has multiple amine groups, consider using a lower pH to favor the reaction with the more nucleophilic amine or use protecting groups.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - "Click Chemistry")

Issue 1: Low or no yield of the triazole product.

Potential CauseRecommended Solution
Oxidation of Cu(I) catalyst Ensure the reaction is performed under anaerobic conditions or use a reducing agent like sodium ascorbate to keep the copper in its +1 oxidation state.
Inhibitors in the reaction mixture Chelating agents (e.g., EDTA) or high concentrations of thiols can inhibit the copper catalyst. Purify your starting materials to remove these inhibitors.
Poor solubility of reactants Add a co-solvent such as DMSO or DMF to improve the solubility of your reactants.
Inaccessible alkyne or azide group If the reactive groups are buried within a large molecule, consider using denaturing conditions or a longer linker.

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol provides a framework for a forced degradation study to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Buffers of various pH (e.g., pH 4, 7, 9)
  • Hydrogen peroxide (for oxidative stress)
  • HPLC system with a suitable column (e.g., C18)
  • LC-MS for identification of degradation products

2. Procedure:

  • Prepare stock solutions of this compound in the desired buffers.
  • For thermal stability, incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
  • For photostability, expose solutions to a controlled light source.
  • For oxidative stability, add a low concentration of hydrogen peroxide to the solutions.
  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
  • Analyze the aliquots by HPLC to quantify the remaining this compound and detect any degradation products.
  • Use LC-MS to identify the mass of the degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Identify and quantify the major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Solutions (Different pH, Temp, Light Exposure) stress Incubate at Set Conditions prep->stress Time Points hplc HPLC Analysis (Quantification) stress->hplc Aliquots lcms LC-MS Analysis (Identification) hplc->lcms results Data Analysis (Stability Profile) lcms->results

Forced degradation experimental workflow.

signaling_pathway cluster_amine_reaction Amine Group Reactions cluster_alkyne_reaction Alkyne Group Reactions (Click Chemistry) amine This compound (-NH2) product1 Amide Bond amine->product1 reagent1 Carboxylic Acid (-COOH) reagent1->product1 EDC/NHS reagent2 NHS Ester reagent2->product1 alkyne This compound (-C≡CH) product2 Triazole Ring alkyne->product2 reagent3 Azide (-N3) reagent3->product2 Cu(I)

Reaction pathways of this compound.

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG3-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Propargyl-PEG3-amine.

Frequently Asked Questions (FAQs)

1. General Questions

Q1: What are the primary reactive functional groups on this compound?

This compound is a heterobifunctional linker with two key reactive groups:

  • A primary amine group (-NH2) that readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones.[1]

  • A terminal alkyne group (propargyl) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature to prevent condensation. For preparing stock solutions, use anhydrous solvents and store aliquots at -20°C for up to one month.[3]

2. Troubleshooting Amide Coupling Reactions (e.g., with Carboxylic Acids using EDC/NHS)

Q3: My amide coupling reaction with this compound has a very low yield. What are the common causes?

Low yields in amide coupling reactions are often due to suboptimal reaction conditions. Key factors to investigate include the quality of reagents, presence of moisture, incorrect stoichiometry, and inappropriate pH.[4]

Q4: How can I ensure my coupling reagents (EDC and NHS) are active?

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly sensitive to moisture and can hydrolyze, rendering it inactive. It is crucial to use fresh, high-quality EDC and NHS and store them in a desiccator.[4] To test the activity of EDC, you can perform a control reaction, for example, by attempting to crosslink a protein like BSA and observing a multimeric shift on an SDS-PAGE gel.

Q5: What is the optimal pH for EDC/NHS coupling with this compound?

The EDC/NHS coupling process involves two steps with different optimal pH ranges:

  • Activation of the carboxylic acid with EDC/NHS: This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Reaction of the activated NHS-ester with the amine: This step is most efficient at a pH of 7.2-8.0. A common buffer for this step is PBS (phosphate-buffered saline).

A two-step procedure where the pH is adjusted after the initial activation of the carboxylic acid is recommended for optimal results.

Q6: What are the common side products in an EDC/NHS mediated amidation, and how can I minimize them?

A common side product is the N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate (formed from the reaction of the carboxylic acid with EDC). This side product can be difficult to remove. To minimize its formation, consider a two-step procedure where the carboxylic acid is activated with EDC and NHS before the addition of the this compound.

Illustrative Data: Factors Affecting Amide Coupling Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield Trend
EDC/NHS Quality Old, potentially hydrolyzedFresh, stored in desiccatorB >> A
Solvent Contains traces of waterAnhydrous (e.g., dry DMF or DCM)B > A
pH of Amine Coupling pH 6.0pH 7.5B > A
Procedure One-pot mixing of all reagentsTwo-step (activation then coupling)B > A
Stoichiometry (Acid:EDC:NHS:Amine) 1 : 1 : 1 : 11 : 1.2 : 1.2 : 1.5B > A

Disclaimer: The yield trends are illustrative and based on general principles of amide coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

3. Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Q7: I am seeing low efficiency in my "click chemistry" reaction between this compound and an azide-functionalized molecule. What could be the issue?

Low efficiency in CuAAC reactions can be due to several factors, including:

  • Copper(I) oxidation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.

  • Suboptimal reagent concentrations: The concentrations of the copper source, reducing agent, and ligand are critical.

  • Inhibitors: Certain functional groups or impurities in the reaction mixture can inhibit the catalyst.

Q8: What is the role of the reducing agent and ligand in a CuAAC reaction?

  • Reducing Agent (e.g., Sodium Ascorbate): This is used to reduce the Cu(II) salt (e.g., CuSO4) to the active Cu(I) catalyst and to maintain the copper in the +1 oxidation state throughout the reaction.

  • Ligand (e.g., THPTA, TBTA): A ligand is used to stabilize the Cu(I) ion, prevent its oxidation, and increase the reaction rate. Water-soluble ligands like THPTA are ideal for bioconjugation reactions in aqueous buffers.

Q9: My purified product from a CuAAC reaction has a green/blue color. What is this, and how can I remove it?

The color is likely due to residual copper catalyst. This can be removed by:

  • Washing with a chelating agent: During work-up, washing the reaction mixture with a dilute ammonia solution or a solution of a chelating agent like EDTA can help remove copper ions.

  • Using a chelating resin: Passing the reaction mixture through a column packed with a copper-chelating resin is also effective.

Illustrative Data: Factors Affecting CuAAC Reaction Yield

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Yield Trend
Oxygen Reaction open to airDegassed solvents, inert atmosphereB >> A
Reducing Agent Insufficient Sodium AscorbateMolar excess of Sodium AscorbateB > A
Ligand No ligand usedPresence of THPTA (for aqueous)B > A
Copper Source Old CuSO4 solutionFreshly prepared CuSO4 solutionB > A

Disclaimer: The yield trends are illustrative and based on general principles of CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Amide Bond Formation:

    • In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.

    • Add DIPEA or TEA (2 equivalents) to the this compound solution.

    • Slowly add the activated carboxylic acid solution from step 1 to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with 0.1 M HCl, followed by saturated NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the product by column chromatography (e.g., reversed-phase HPLC).

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for bioconjugation in an aqueous buffer.

Materials:

  • This compound conjugate

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the this compound conjugate in the reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and Sodium Ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction tube, add the this compound conjugate and the azide-containing molecule to the reaction buffer.

    • Prepare a premixed catalyst solution by combining the CuSO₄ stock and the THPTA stock (a 1:5 molar ratio of Cu:THPTA is common).

    • Add the Sodium Ascorbate solution to the reaction mixture, followed by the premixed catalyst solution.

  • Reaction and Purification:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove excess reagents and the copper catalyst.

Visualizations

TroubleshootingWorkflow start Low Yield in Amide Coupling check_reagents Check Reagent Quality (EDC, NHS, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh, Anhydrous Reagents reagents_ok->replace_reagents No check_ph Verify Reaction pH reagents_ok->check_ph Yes replace_reagents->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.0) ph_ok->adjust_ph No check_procedure Review Reaction Procedure ph_ok->check_procedure Yes adjust_ph->check_procedure procedure_ok Procedure Optimal? check_procedure->procedure_ok optimize_procedure Implement Two-Step Procedure (Activate then add Amine) procedure_ok->optimize_procedure No check_stoichiometry Examine Stoichiometry procedure_ok->check_stoichiometry Yes optimize_procedure->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Use Excess Coupling Reagents and Amine stoichiometry_ok->adjust_stoichiometry No end_node Improved Yield stoichiometry_ok->end_node Yes adjust_stoichiometry->end_node

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification propargyl This compound Conjugate mix Combine Reactants in Buffer propargyl->mix azide Azide-Molecule azide->mix copper CuSO4 Solution add_catalyst Add Premixed CuSO4/THPTA copper->add_catalyst ligand THPTA Solution ligand->add_catalyst reducer Sodium Ascorbate Solution add_reducer Add Sodium Ascorbate mix->add_reducer add_reducer->add_catalyst react Incubate at RT (1-4 hours) add_catalyst->react purify Purify Product (e.g., HPLC, SEC) react->purify product Final Conjugate purify->product

References

Side reactions of Propargyl-PEG3-amine and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Propargyl-PEG3-amine. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and offer strategies for their minimization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a primary amine group, connected by a flexible three-unit polyethylene glycol (PEG) spacer. The alkyne group is primarily used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with azide-modified molecules.[1] The amine group can be conjugated to molecules with carboxylic acids, activated esters (e.g., NHS esters), or aldehydes/ketones. Its PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting bioconjugates.[1] Common applications include the synthesis of antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other bioconjugates.

Q2: What are the main side reactions associated with the alkyne group of this compound?

The most common side reaction involving the terminal alkyne is oxidative homo-coupling, also known as the Glaser or Glaser-Hay coupling. This reaction leads to the formation of a symmetric 1,3-diyne (a dimer of the this compound). This side reaction is also catalyzed by copper and is promoted by the presence of oxygen.

Q3: What side reactions can occur at the amine group of this compound?

The primary amine group is nucleophilic and can participate in several side reactions, including:

  • N-formylation: Reaction with formic acid, which can be a degradation product of the PEG chain or present as an impurity in solvents, can lead to the formation of an N-formyl derivative.[2][3][4]

  • Reaction with Aldehydes: The amine can react with aldehydes, which may also arise from PEG degradation, to form Schiff bases that can be further reduced to secondary amines.

  • Acylation: In the context of bioconjugation, if the amine end of this compound is intended to remain free after the "click" reaction, it can react with any activated carboxyl groups present in the reaction mixture.

Q4: Is the PEG chain of this compound stable?

Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions (like copper), heat, and light. This degradation can generate impurities such as formaldehyde and formic acid, which can then react with the amine group of the linker.

Troubleshooting Guides

Issue 1: Low Yield of the Desired "Clicked" Product in CuAAC Reaction
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst for CuAAC is Cu(I), which can be oxidized to inactive Cu(II) by dissolved oxygen. Solution: 1. Generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a fresh solution of a reducing agent like sodium ascorbate. 2. Degas all solutions by sparging with an inert gas (e.g., argon or nitrogen) before starting the reaction. 3. Perform the reaction under an inert atmosphere.
Inhibition of the Catalyst Functional groups such as thiols can chelate and inactivate the copper catalyst. Solution: 1. If your biomolecule contains free thiols, consider using a copper-chelating ligand like THPTA or BTTAA to protect the catalyst. 2. Increase the concentration of the copper catalyst and ligand.
Poor Solubility of Reactants This compound or the azide-containing substrate may not be fully soluble in the reaction solvent. Solution: 1. Use a co-solvent system, such as DMF/water or THF/water, to ensure all reactants are in solution. 2. The PEG spacer in this compound generally improves aqueous solubility.
Steric Hindrance Bulky groups near the alkyne or azide can slow down the reaction rate. Solution: 1. Increase the reaction temperature (e.g., to 40-50 °C). 2. Prolong the reaction time. 3. Increase the concentration of the catalyst and ligand.
Issue 2: Presence of a Significant Amount of Dimer Byproduct (Glaser Coupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homo-coupling of the alkyne. Solution: 1. Thoroughly degas all solvents and solutions before the reaction. 2. Maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
Insufficient Reducing Agent The reducing agent (e.g., sodium ascorbate) is crucial for maintaining copper in the Cu(I) state and minimizing the oxidative pathway. Solution: Use a sufficient excess of freshly prepared sodium ascorbate (typically 5-10 equivalents relative to the copper catalyst).
Absence of a Stabilizing Ligand Copper-chelating ligands can help suppress the Glaser coupling. Solution: Add a ligand such as THPTA (for aqueous reactions) or TBTA. These ligands stabilize the Cu(I) oxidation state and can accelerate the desired CuAAC reaction over the homo-coupling side reaction.
High Temperature While moderate heating can increase the rate of CuAAC, very high temperatures can sometimes favor the Glaser coupling. Solution: If significant dimer formation is observed, try running the reaction at room temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a starting point for the reaction of this compound with an azide-functionalized molecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Degassed water

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water.

    • Prepare a 20 mM stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. Note: This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution to a final concentration of 1-5 mM.

    • Add the azide-containing molecule to a final concentration of 1.1-2 equivalents relative to the this compound.

    • Add PBS buffer to bring the volume to 90% of the final reaction volume.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the main reaction tube. The final concentration of CuSO₄ is typically 50-250 µM.

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the CuSO₄.

  • Incubation and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the product can be purified from excess reagents, catalyst, and byproducts using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography. For bioconjugates, dialysis or ultrafiltration can be effective for removing small molecule impurities.

Data Presentation

The yield of the desired CuAAC product versus the Glaser-Hay homo-dimer is highly dependent on the specific reaction conditions. The following table summarizes the expected outcomes based on the reaction parameters.

Parameter Condition Expected Outcome for CuAAC Product Yield Expected Impact on Glaser-Hay Dimer Formation
Atmosphere Aerobic (presence of O₂)LowerSignificant
Inert (N₂ or Ar)HighMinimized
Reducing Agent (Sodium Ascorbate) Absent or stoichiometricLow to moderateHigh
5-10 fold excessHighSignificantly Reduced
Copper Ligand (e.g., THPTA) AbsentModerate to highModerate
Present (e.g., 5 eq. to Cu)High to very highReduced
Temperature Room TemperatureHigh (may require longer time)Low
Elevated (40-60°C)High (faster reaction)May slightly increase

Visualizations

G cluster_catalyst Catalytic System PropargylPEG3Amine This compound DesiredProduct Desired Triazole Product (CuAAC) PropargylPEG3Amine->DesiredProduct SideProduct Dimer Byproduct (Glaser Coupling) PropargylPEG3Amine->SideProduct AzideMolecule Azide-Modified Molecule AzideMolecule->DesiredProduct CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->DesiredProduct CuI->SideProduct Catalyzes Ligand THPTA/TBTA (Ligand) Ligand->CuI Stabilizes Oxygen O₂ Oxygen->SideProduct Promotes

Caption: Workflow of the CuAAC reaction and the competing Glaser coupling side reaction.

troubleshooting_flowchart start Low Yield or Side Products Observed check_dimer Is dimer byproduct the main issue? start->check_dimer check_yield Is the overall yield low? check_dimer->check_yield No degas Degas solvents and run under inert gas check_dimer->degas Yes check_catalyst Prepare fresh catalyst and reducing agent check_yield->check_catalyst Yes end Reaction Optimized check_yield->end No add_ascorbate Increase excess of fresh sodium ascorbate degas->add_ascorbate add_ligand_dimer Add a stabilizing ligand (e.g., THPTA) add_ascorbate->add_ligand_dimer add_ligand_dimer->end check_solubility Use co-solvents to ensure full solubility of reactants check_catalyst->check_solubility increase_temp Increase reaction temperature and/or time check_solubility->increase_temp add_ligand_yield Add a stabilizing/accelerating ligand (e.g., THPTA) increase_temp->add_ligand_yield add_ligand_yield->end

Caption: Troubleshooting flowchart for common issues in CuAAC reactions.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length using Polyethylene Glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule that has three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1][2][3] The linker's primary function is to bring the POI and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the POI, tagging it for degradation by the proteasome.

The linker's length is a critical parameter because it dictates the spatial orientation and distance between the two proteins.

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus failing to form the ternary complex.

  • If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, or the increased flexibility can lead to unproductive binding modes.

Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase pair to achieve maximal degradation efficacy.

Q2: What are the specific advantages of using PEG derivatives as linkers in PROTACs?

Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design and offer several key advantages:

  • Enhanced Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for compatibility with physiological environments and can improve pharmacokinetic properties.

  • Synthetic Tractability: The defined lengths of PEG units allow for the systematic and straightforward synthesis of a library of PROTACs with varying linker lengths, which is essential for optimization. Bifunctional PEG building blocks are commercially available, enabling rapid and facile assembly of PROTACs.

  • Improved Cell Permeability: By balancing the overall physicochemical properties, PEG linkers can favorably impact cell permeability, helping the PROTAC reach its intracellular target.

Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This results in a bell-shaped dose-response curve. The effect occurs because at excessive concentrations, the PROTAC molecules are more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

To mitigate the hook effect:

  • Perform Careful Dose-Response Studies: Conduct experiments over a wide range of concentrations to identify the optimal concentration that maximizes degradation before the hook effect begins.

  • Enhance Ternary Complex Cooperativity: The stability of the ternary complex can counteract the formation of binary complexes. Modifying the linker or the ligands to introduce favorable protein-protein interactions can increase cooperativity and reduce the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but I observe little to no target degradation.

This is a common challenge indicating that while the individual components are active, they are not functioning together effectively.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Linker Length The linker may not be the correct length to allow for a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 12 PEG units) to empirically determine the optimal length. Even small changes can have a significant impact.
Poor Ternary Complex Cooperativity The PROTAC may not be inducing positive cooperativity, where the binding of one protein increases the affinity for the other. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. This can provide insight into the thermodynamics of the interaction.
Poor Cell Permeability The PROTAC may not be reaching sufficient intracellular concentrations to induce degradation. PROTACs are large molecules that often have difficulty crossing the cell membrane. Solution: Perform a cellular target engagement assay (e.g., CETSA or NanoBRET) to confirm the PROTAC is binding its target within the cell. If engagement is low, linker modifications to improve physicochemical properties may be necessary.
Cellular Efflux The PROTAC might be actively transported out of the cell by efflux pumps. Solution: Utilize cellular uptake and efflux assays to determine if your PROTAC is being removed from the cell. If so, co-administration with an efflux pump inhibitor (in vitro) or linker modification may be required.

Problem 2: My PROTAC has poor aqueous solubility, complicating in vitro experiments.

The large, often "greasy" nature of PROTACs frequently leads to solubility issues.

Possible Cause Troubleshooting Steps & Solutions
Hydrophobic Nature of Ligands and/or Linker Alkyl chains or highly aromatic ligands contribute to low solubility. Solution: Incorporate more hydrophilic linkers. PEG linkers are an excellent choice for this purpose as they significantly improve water solubility. Consider synthesizing PROTACs with longer PEG chains (e.g., PEG4, PEG6, PEG8).
Aggregation The compound may be aggregating in solution, reducing its effective concentration. Solution: Use formulation strategies such as adding a small percentage of DMSO or other organic co-solvents to the assay buffer. Ensure thorough mixing and vortexing when preparing solutions.

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target and E3 ligase pair. Systematic variation is key to success.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation Data synthesized from studies on ERα-targeting PROTACs.

PROTAC CompoundLinker CompositionLinker Length (atoms)ERα Degradation (% of Control)Cell Viability IC50 (MCF7 cells)
PROTAC 1Alkyl/PEG Hybrid9~80%> 10 µM
PROTAC 2Alkyl/PEG Hybrid12~50%~5 µM
PROTAC 3 Alkyl/PEG Hybrid 16 <10% (Most Potent) ~0.5 µM
PROTAC 4Alkyl/PEG Hybrid19~40%~8 µM
PROTAC 5Alkyl/PEG Hybrid21~75%> 10 µM

Table 2: General Observations on Linker Length and PROTAC Efficacy Observations from various studies.

Target/SystemLinker TypeObservation
BET Proteins (BRD4) PEGA PROTAC with a medium-length PEG linker (MZ1) showed the best positive cooperativity in forming the ternary complex compared to shorter or longer versions.
CRBN (homo-PROTAC) PEGA relatively short 8-atom PEG linker was found to be optimal for inducing the degradation of the CRBN E3 ligase itself.
TANK-binding kinase 1 (TBK1) PEGPROTACs with linkers shorter than 12 atoms showed no activity, whereas those with longer linkers exhibited robust degradation.

Key Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of your PEG-linker PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein quantification assay, such as the BCA assay, to ensure equal protein loading.

  • SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and heating. Load equal amounts of total protein per lane and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip or cut the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal and calculate the percentage of protein remaining relative to the vehicle control.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To measure the thermodynamic properties (affinity, enthalpy, entropy) of binary and ternary complex formation.

  • Preparation: Prepare purified solutions of the target protein, the E3 ligase complex, and the PROTAC in a matched buffer to avoid heat artifacts from buffer mismatch. Degas all solutions thoroughly.

  • Instrument Setup: Load the titrant (e.g., the PROTAC) into the ITC syringe. Load the sample (e.g., the target protein) into the sample cell.

  • Binary Titration (PROTAC into Protein): Perform a titration experiment by injecting small aliquots of the PROTAC into the protein solution while measuring the heat released or absorbed. This determines the binding affinity (Kd) of the PROTAC for the individual protein. Repeat for the E3 ligase.

  • Ternary Complex Titration: To measure ternary complex formation, pre-saturate one protein partner (e.g., the E3 ligase) with the PROTAC. Titrate this pre-formed binary complex into the solution of the second protein partner (the target protein).

  • Data Analysis: Integrate the heat peaks from the titration curve. Fit the resulting data to a suitable binding model to determine the thermodynamic parameters of ternary complex formation. A higher affinity in the ternary context compared to the binary context indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Caption: The general mechanism of PROTAC-mediated protein degradation.

Workflow cluster_workflow PROTAC Linker Optimization Workflow arrow Start Design & Synthesize PROTAC Library (Varying PEG Lengths) Biophys Biophysical Assays (SPR, ITC) Assess Ternary Complex Start->Biophys Step 1 Cellular Cellular Degradation Assay (Western Blot) Determine DC50 & Dmax Biophys->Cellular Step 2 (Confirm Complex Formation) Viability Cell Viability Assay (e.g., MTS) Determine IC50 Cellular->Viability Step 3 (Assess Functional Effect) End Identify Optimal Linker Length Viability->End Step 4

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Troubleshooting cluster_troubleshooting Troubleshooting Low PROTAC Activity Start Symptom: Low/No Target Degradation CheckPerm Is PROTAC cell permeable? (Target Engagement Assay) Start->CheckPerm ImprovePerm Action: Modify linker to improve physicochemical properties CheckPerm->ImprovePerm No CheckTernary Is a stable ternary complex forming? (SPR/ITC) CheckPerm->CheckTernary Yes OptimizeLinker Action: Synthesize library with different PEG lengths CheckTernary->OptimizeLinker No CheckEfflux Is PROTAC being effluxed from cells? (Efflux Assay) CheckTernary->CheckEfflux Yes EffluxAction Action: Modify linker or use efflux inhibitors CheckEfflux->EffluxAction Yes Success Problem Solved CheckEfflux->Success No

Caption: A logical workflow for troubleshooting inactive PROTACs.

References

Technical Support Center: Purification of Propargyl-PEG3-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Propargyl-PEG3-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and purification strategies encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The most common impurities include unreacted this compound, the unreacted molecule to which it was conjugated, and potential side-products from the reaction chemistry. For instance, if using EDC/NHS chemistry to conjugate to a carboxylic acid, hydrolyzed reagents can be present.

Q2: Which chromatographic technique is most suitable for purifying my this compound conjugate?

A2: The choice of technique depends on the properties of your conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile method for small molecule conjugates, separating based on polarity.[1]

  • Ion-Exchange Chromatography (IEX) is effective if your conjugate or impurities are charged, as it separates based on ionic interactions.[2]

  • Solid-Phase Extraction (SPE) is a rapid method for sample cleanup and purification, particularly useful for removing excess reagents and byproducts.[3]

Q3: How can I confirm the purity and identity of my final conjugate?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the conjugate and can help identify impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for quantitative purity assessment.[5]

Troubleshooting Guides

Reverse-Phase HPLC (RP-HPLC) Purification

Problem: Poor peak shape (tailing) for my amine-containing conjugate.

Peak tailing is a common issue when purifying amine-containing compounds on silica-based columns. It is often caused by secondary interactions between the basic amine and acidic residual silanol groups on the stationary phase.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (e.g., pH < 3): At low pH, silanol groups are protonated and neutral, reducing ionic interactions.

    • High pH (e.g., pH > 8): At high pH, the amine is deprotonated and neutral, minimizing interactions with ionized silanols.

  • Use of Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of a competing base like TEA (0.1-0.5%) to the mobile phase can mask the residual silanols and improve peak shape.

  • Column Selection:

    • Consider using a column with a different stationary phase, such as a polar-embedded or polar-endcapped column, which are designed to minimize silanol interactions.

Problem: My polar conjugate elutes too quickly (poor retention) on a C18 column.

Highly polar compounds may not interact sufficiently with the nonpolar C18 stationary phase, leading to early elution.

Solutions:

  • Use a Less Hydrophobic Stationary Phase: A C4 or C8 column is less retentive than a C18 and may provide better separation for highly polar molecules.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a high organic content mobile phase.

  • Optimize Mobile Phase: Increase the aqueous component of the mobile phase to increase the retention of polar analytes.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

Objective: To purify a this compound conjugate from unreacted starting materials and byproducts.

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • UV or Evaporative Light Scattering Detector (ELSD)

  • Fraction collector

Materials:

  • Crude reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • C18 preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column to determine the ideal gradient.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient based on the analytical method (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile and collect fractions corresponding to the desired product peak.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Objective: To quickly remove excess this compound and other polar impurities.

Materials:

  • Strong cation exchange (SCX) SPE cartridge

  • Crude reaction mixture

  • Methanol

  • Ammonia solution in methanol (e.g., 1 M)

  • Vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SCX cartridge with 1-2 column volumes of methanol.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of methanol to elute non-basic impurities.

  • Elution: Elute the desired amine-containing conjugate with 1-2 column volumes of 1 M ammonia in methanol.

  • Solvent Removal: Evaporate the solvent from the collected eluate to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodPrincipleBest Suited ForAdvantagesDisadvantages
RP-HPLC Separation based on polarityGeneral purpose purification of small molecule conjugates.High resolution, well-established methods.Can have issues with highly polar compounds and peak tailing for amines.
Ion-Exchange (IEX) Separation based on chargePurification of charged conjugates or removal of charged impurities.High capacity and selectivity for charged molecules.Requires the analyte to be charged; can be sensitive to buffer pH and ionic strength.
Solid-Phase Extraction (SPE) Adsorption and elution based on physicochemical propertiesRapid cleanup and removal of excess reagents and byproducts.Fast, simple, and can be performed in parallel for multiple samples.Lower resolution compared to HPLC; may not separate closely related impurities.

Table 2: RP-HPLC Method Parameters for this compound Conjugate Analysis

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 220 nm and/or MS
Injection Volume 5 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation start Crude Reaction Mixture dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Preparative RP-HPLC filter->hplc High Resolution spe SPE Cleanup filter->spe Rapid Cleanup fractions Collect Fractions hplc->fractions analysis Purity Analysis (LC-MS/NMR) spe->analysis fractions->analysis pooling Pool Pure Fractions analysis->pooling end Isolated Pure Conjugate pooling->end

Caption: General workflow for the purification and analysis of this compound conjugates.

troubleshooting_flowchart cluster_mobile_phase Mobile Phase Optimization cluster_column Column Considerations start Peak Tailing Observed in HPLC? ph_check Adjust Mobile Phase pH? start->ph_check Yes low_ph Use Low pH (e.g., <3) ph_check->low_ph Yes high_ph Use High pH (e.g., >8) ph_check->high_ph Yes additive_check Add Competing Base (e.g., TEA)? ph_check->additive_check No end Improved Peak Shape low_ph->end high_ph->end add_tea Add 0.1% TEA additive_check->add_tea Yes column_check Change Column Chemistry? additive_check->column_check No add_tea->end polar_column Use Polar-Embedded or Endcapped Column column_check->polar_column Yes column_check->end No polar_column->end

References

Catalyst selection and removal in copper-catalyzed reactions with Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst selection and removal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Propargyl-PEG3-amine.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What is the recommended copper source for CuAAC reactions with this compound?

A1: The most common and convenient copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[1] The active catalyst is the Cu(I) ion, which is typically generated in situ from the Cu(II) salt using a reducing agent, most commonly sodium ascorbate.[2][3] Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective but requires stricter anaerobic conditions to prevent oxidation to the inactive Cu(II) state.[3]

Q2: Why is a ligand necessary, and which one should I choose for my reaction with this compound?

A2: Ligands are crucial for stabilizing the active Cu(I) oxidation state, preventing its oxidation to Cu(II), and accelerating the reaction rate.[4] For reactions in aqueous buffers, which are common for PEGylated compounds like this compound, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended. For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a suitable choice.

Q3: What is the optimal ratio of copper to ligand?

A3: The optimal ligand-to-copper ratio can depend on the specific substrates and reaction conditions. However, a common starting point is a 1:1 to 5:1 molar ratio of ligand to copper. An excess of the ligand can help protect sensitive biomolecules from potential oxidative damage.

Catalyst Removal

Q4: Why is it critical to remove the copper catalyst after the reaction?

A4: Copper ions can be toxic to biological systems and may interfere with downstream applications, making their efficient removal essential for the purity and safety of the final product, especially in drug development.

Q5: What are the most effective methods for removing the copper catalyst?

A5: Several methods can be employed, and the choice depends on the properties of your product:

  • Chelating Agents: Washing the reaction mixture with a solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is a common and effective method.

  • Chelating Resins: Using a chelating resin, such as one with an iminodiacetic acid functionality, can efficiently capture copper ions from the solution.

  • Precipitation: Addition of a sodium sulfide solution can precipitate the copper as insoluble copper sulfide, which can then be removed by filtration.

  • Aqueous Washes: Washing with aqueous solutions of ammonium chloride or ammonia can also be effective in removing copper salts.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactivation of Catalyst: Oxidation of Cu(I) to the inactive Cu(II) state due to the presence of oxygen. 2. Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity. 3. Poor Substrate Solubility: Aggregation of PEGylated starting materials or product. 4. Steric Hindrance: Bulky substrates may impede the reaction.1. a) Degas all solutions (water, buffers) by bubbling with an inert gas (e.g., argon or nitrogen) before use. b) Always use a freshly prepared solution of sodium ascorbate. 2. Use non-coordinating buffers such as phosphate, HEPES, or MOPS. 3. Add a small percentage (up to 10%) of a water-miscible organic co-solvent like DMSO or DMF to improve solubility. 4. Increase reaction time or slightly increase the catalyst concentration.
Formation of Byproducts (e.g., Alkyne Homocoupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, leading to the formation of a diacetylene byproduct.a) Ensure the reaction is performed under an inert atmosphere. b) Use a sufficient excess of the reducing agent (sodium ascorbate). c) Running the reaction at a lower temperature can sometimes suppress this side reaction.
Product Degradation Harsh Reaction Conditions: Sensitive biomolecules can be damaged by reactive oxygen species generated in the presence of copper and ascorbate.a) Use a copper-stabilizing ligand like THPTA to protect the biomolecule. b) Keep the reaction time as short as possible by optimizing catalyst and reactant concentrations.
Difficulty in Product Purification Heterogeneity of PEGylated Products: The inherent polydispersity of PEG chains can complicate purification.a) Size Exclusion Chromatography (SEC): Effective for removing small molecules like unreacted starting materials, catalyst, and ligands. b) Ion Exchange Chromatography (IEX): Useful if the product has a different charge from the starting materials. c) Dialysis/Ultrafiltration: Can be used to remove small molecule impurities.

Data Presentation

Table 1: Effect of Ligand on CuAAC Reaction Yield with PEGylated Substrates

LigandTypical Copper SourceReducing AgentReaction TimeGeneral Yield
NoneCuSO₄·5H₂OSodium Ascorbate1-24 hoursGood to Excellent
THPTACuSO₄·5H₂OSodium Ascorbate15-60 minutesExcellent
TBTACuBrNone30-90 minutesExcellent

This data is compiled from general observations in the literature and may vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Reaction Times for Various Propargylamines in CuAAC

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine~5~15
N,N-diethylpropargylamine~6~18
4-(prop-2-yn-1-yl)morpholine~7~20

Data extrapolated from a study on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This compound is expected to have comparable reactivity to these propargylamines.

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol is a starting point and may require optimization for specific substrates.

Reagents & Materials:

  • This compound

  • Azide-functionalized substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate buffered saline (PBS) or another non-coordinating buffer

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL solution of this compound in the chosen buffer.

    • Prepare a 10 mM stock solution of the azide-functionalized substrate.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the following in order:

      • 500 µL of the 10 mg/mL this compound solution.

      • 100 µL of the 10 mM azide stock solution (adjust volume for the desired molar ratio).

      • A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).

    • Gently vortex the mixture.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

    • Gently mix the reaction by inverting the tube several times.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

    • Protect the reaction from light if using photosensitive compounds.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

Protocol 2: Copper Removal using EDTA

Methodology for Water-Soluble Products:

  • Quenching: Once the reaction is complete, add a solution of EDTA to the reaction mixture to a final concentration of 10-50 mM to chelate the copper.

  • Purification:

    • Dialysis/Ultrafiltration: Dialyze the reaction mixture against a buffer containing a low concentration of EDTA (e.g., 1-5 mM) for several hours, followed by dialysis against the final storage buffer to remove the EDTA-copper complex and excess reagents.

    • Size Exclusion Chromatography (SEC): Pass the quenched reaction mixture through an appropriate SEC column to separate the PEGylated product from the smaller EDTA-copper complex and other low molecular weight impurities.

Methodology for Products Extractable into Organic Solvents:

  • Extraction:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an aqueous solution of EDTA (e.g., 0.01 M). Repeat the wash until the blue/green color of the copper complex is no longer visible in the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

CuAAC_Catalytic_Cycle CuAAC Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Copper(I) Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne This compound (Terminal Alkyne) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide Substrate Azide->Metallacycle Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product 1,4-disubstituted 1,2,3-Triazole Product Triazolide->Product + H+ (Protonolysis)

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Catalyst_Selection_Workflow Catalyst Selection Workflow start Start: CuAAC Reaction Setup solvent Determine Reaction Solvent start->solvent aqueous Aqueous Buffer solvent->aqueous Water-based organic Organic Solvent solvent->organic Organic-based ligand_thpta Select Ligand: THPTA aqueous->ligand_thpta ligand_tbta Select Ligand: TBTA organic->ligand_tbta copper_source Select Copper Source: CuSO4 + NaAscorbate ligand_thpta->copper_source ligand_tbta->copper_source run_reaction Run Reaction under Inert Atmosphere copper_source->run_reaction end Proceed to Catalyst Removal run_reaction->end

Caption: Workflow for selecting the appropriate catalyst system for CuAAC reactions.

Copper_Removal_Workflow Copper Removal Troubleshooting start Reaction Complete product_sol Product Solubility? start->product_sol water_sol Water Soluble product_sol->water_sol Aqueous org_sol Organic Soluble product_sol->org_sol Organic method_water Choose Method: - EDTA + Dialysis/SEC - Chelating Resin water_sol->method_water method_org Choose Method: - Aqueous EDTA Wash - Silica/Alumina Column org_sol->method_org check_color Persistent Blue/Green Color? method_water->check_color method_org->check_color yes_color Yes check_color->yes_color Yes no_color No check_color->no_color No repeat_wash Repeat Removal Step or Try Alternative Method yes_color->repeat_wash end Product Purified no_color->end repeat_wash->check_color

Caption: Decision workflow for selecting and troubleshooting copper removal methods.

References

Validation & Comparative

A Comparative Guide to Propargyl-PEG3-amine and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the development of effective bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and efficacy of the conjugate. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity and biocompatibility.[1][2] This guide provides an objective comparison of Propargyl-PEG3-amine with other PEG linkers of varying lengths and functionalities, supported by experimental data and detailed protocols to inform rational design choices in bioconjugation.

This compound is a heterobifunctional linker featuring a terminal propargyl group and a primary amine.[3][4] The propargyl group facilitates covalent conjugation to azide-functionalized molecules via a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[3] The amine terminus allows for straightforward reaction with carboxylic acids or activated esters, such as NHS esters, present on biomolecules or payloads. The three-unit PEG chain enhances the water solubility of the linker and the resulting conjugate.

The Impact of PEG Linker Characteristics on Conjugate Performance

The performance of a bioconjugate is intricately linked to the properties of the PEG linker. Key characteristics such as chain length, architecture (linear vs. branched), and the nature of the terminal functional groups play pivotal roles.

PEG Chain Length:

The length of the PEG chain is a critical parameter that can be modulated to fine-tune the properties of the bioconjugate.

  • Solubility and Stability: Longer PEG chains generally impart greater hydrophilicity, which can be crucial for solubilizing hydrophobic payloads and preventing aggregation of the final conjugate. This enhanced solubility can also contribute to improved stability in aqueous environments.

  • Pharmacokinetics: An increase in the hydrodynamic radius of a bioconjugate due to a longer PEG linker can lead to reduced renal clearance and a prolonged circulation half-life. This extended exposure can enhance the therapeutic window.

  • Steric Hindrance: While beneficial, longer PEG chains can also introduce steric hindrance, potentially impacting the binding affinity of the targeting moiety to its receptor or the activity of the payload.

  • Cell Permeability: In the context of PROTACs, the linker length is a key determinant of cell permeability and the formation of a stable ternary complex between the target protein and the E3 ligase. An optimal linker length exists, where linkers that are too short may cause steric clashes, while those that are too long may lead to reduced efficacy due to increased flexibility.

Functional Groups and Conjugation Chemistry:

The choice of reactive groups on the PEG linker dictates the conjugation strategy. This compound, with its alkyne and amine functionalities, offers a versatile approach. The alkyne group's participation in click chemistry provides a highly specific and efficient ligation method. Alternative functionalities, such as maleimides for reaction with thiols, also offer high selectivity but may result in conjugates with different stability profiles. For instance, thioether bonds formed from maleimide-thiol reactions are generally stable, but their stability can be influenced by the physiological environment.

Data Presentation: A Comparative Overview of PEG Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and type on the performance of bioconjugates.

Table 1: Physicochemical Properties of Propargyl-PEGn-amine Linkers

LinkerMolecular Weight ( g/mol )Linker Length (Å, approx.)
Propargyl-PEG1-amine99.13~8.6
Propargyl-PEG2-amine143.18~12.1
This compound 187.24 ~15.6
Propargyl-PEG4-amine231.29~19.1
Propargyl-PEG8-amine407.50~33.1

Note: Linker length is an estimation and can vary based on conformation.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Antibody-PayloadPEG Linker LengthKey Pharmacokinetic FindingIn Vitro Cytotoxicity (IC50)In Vivo Efficacy
Affibody-MMAENo PEGHalf-life of 19.6 minutes4.94 nM (NCI-N87 cells)-
Affibody-MMAE4 kDa PEG2.5-fold increase in half-life31.9 nM (NCI-N87 cells)-
Affibody-MMAE10 kDa PEG11.2-fold increase in half-life111.3 nM (NCI-N87 cells)Most effective tumor therapy in animal model
Trastuzumab-MMAEPEG8Slower clearance compared to shorter PEGs-Improved tumor growth inhibition
Trastuzumab-MMAEPEG12Similar clearance to PEG8--

Data synthesized from multiple sources.

Table 3: Influence of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 Ligase LigandPROTAC Linker Length (atoms)DC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)
Estrogen Receptor αIAP ligand12Less effective-
Estrogen Receptor αIAP ligand16More effective-
BRD4VHL ligandPEG3~100 nM>90%
BRD4VHL ligandPEG5~50 nM>95%

Data presented are illustrative and synthesized from studies on linker optimization in PROTACs.

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate key concepts in bioconjugation and cellular mechanisms.

G cluster_synthesis Bioconjugate Synthesis Workflow Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker This compound Linker->Conjugation Payload Cytotoxic Drug / Protein Degrader Payload->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Final_Conjugate ADC / PROTAC Characterization->Final_Conjugate

A generalized workflow for bioconjugate synthesis.

G cluster_pathway ADC Internalization and Payload Release ADC Antibody-Drug Conjugate Binding 1. Binding ADC->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization 2. Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation 3. Degradation Lysosome->Degradation Payload_Release 4. Payload Release Degradation->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death

Mechanism of action for an Antibody-Drug Conjugate.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

The PROTAC-induced protein degradation pathway.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of this compound to a protein.

Protocol 1: Two-Step Antibody Conjugation using this compound and Click Chemistry

This protocol outlines the modification of an antibody with an azide group, followed by a click chemistry reaction with this compound-drug conjugate.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Azido-PEGn-NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO

  • This compound

  • Cytotoxic drug with a carboxylic acid group

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers: PBS, pH 8.0-8.5 for NHS ester reaction; PBS, pH 7.4 for click chemistry

Procedure:

Step 1: Preparation of this compound-Drug Conjugate

  • Activation of Drug: Dissolve the carboxylic acid-containing drug in an appropriate organic solvent (e.g., DMF or DMSO). Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Linker: Add a 1.1-fold molar excess of this compound to the activated drug solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the this compound-drug conjugate using reverse-phase HPLC.

Step 2: Antibody Modification with Azide

  • Buffer Exchange: Exchange the antibody buffer to PBS, pH 8.0-8.5 using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • NHS Ester Reaction: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess azide linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Step 3: Click Chemistry Conjugation

  • Prepare Click Reagents: Prepare fresh stock solutions of CuSO4 (10 mM in water), sodium ascorbate (50 mM in water), and THPTA (10 mM in water).

  • Reaction Setup: To the azide-modified antibody, add a 5- to 10-fold molar excess of the this compound-drug conjugate.

  • Initiate Click Reaction: Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this mixture to the antibody-drug solution to a final copper concentration of 0.1-0.2 mM. Immediately add sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other reagents.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC), and for aggregation using SEC.

Conclusion

The selection of an appropriate PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile platform for conjugation through its amine and alkyne functionalities, enabling the use of robust and specific click chemistry. The length of the PEG chain is a key parameter to be optimized, with a trade-off between improved pharmacokinetics and potentially reduced in vitro potency. The experimental data and protocols provided in this guide offer a framework for the rational design and systematic evaluation of bioconjugates, ultimately contributing to the development of more effective and safer targeted therapeutics.

References

Propargyl-PEG3-amine vs. Propargyl-PEG4-amine: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional biomolecular conjugates. For researchers, scientists, and drug development professionals, heterobifunctional linkers such as Propargyl-PEG-amine derivatives offer a versatile platform for covalently attaching molecules of interest to biomolecules. This guide provides an objective comparison between two commonly used linkers, Propargyl-PEG3-amine and Propargyl-PEG4-amine, to aid in the selection of the optimal reagent for specific bioconjugation needs.

This compound and Propargyl-PEG4-amine are both equipped with a terminal propargyl group, which contains an alkyne moiety for participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a primary amine group that can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[1][2] The fundamental distinction between these two linkers lies in the length of their polyethylene glycol (PEG) spacer, with this compound containing three PEG units and Propargyl-PEG4-amine containing four.[1][2] This seemingly subtle difference can have significant implications for the physicochemical properties and biological performance of the final bioconjugate.

Physicochemical Properties

The difference in the number of PEG units directly translates to differences in molecular weight and linker length. These parameters can influence the solubility, steric hindrance, and overall hydrodynamic radius of the resulting conjugate.

PropertyThis compoundPropargyl-PEG4-amine
Chemical Formula C9H17NO3C11H21NO4
Molecular Weight 187.2 g/mol 231.3 g/mol
CAS Number 932741-19-01013921-36-2
Solubility Water, DMSO, DCM, DMFWater, DMSO, DCM, DMF

Data sourced from product specifications.[1]

Impact of PEG Linker Length on Bioconjugation Performance

The length of the PEG chain is a critical design element in bioconjugation. While direct comparative studies between this compound and Propargyl-PEG4-amine are not extensively documented in peer-reviewed literature, the well-established principles of PEGylation allow for an informed comparison.

Solubility and Aggregation: One of the primary benefits of PEGylation is the enhancement of solubility and reduction of aggregation, particularly for hydrophobic molecules. The longer, more hydrophilic PEG4 chain in Propargyl-PEG4-amine can offer a slight advantage in solubilizing highly hydrophobic payloads or proteins prone to aggregation compared to the shorter PEG3 linker.

Steric Hindrance: The PEG linker acts as a spacer, physically separating the conjugated molecules. A longer linker can mitigate steric hindrance, which may be crucial when conjugating bulky molecules or when the binding of one partner to its target could be impeded by the presence of the other. Therefore, Propargyl-PEG4-amine may be advantageous in scenarios where maintaining the biological activity of a protein or antibody post-conjugation is a primary concern.

Pharmacokinetics: In the context of therapeutic molecules, PEG chain length can influence the pharmacokinetic profile. Generally, longer PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the bioconjugate. While the difference of a single PEG unit between PEG3 and PEG4 is modest, for smaller bioconjugates, this could contribute to subtle differences in their in vivo behavior.

Reaction Kinetics: The inherent reactivity of the terminal amine and propargyl groups is identical for both linkers. However, the flexibility and length of the PEG chain could subtly influence the kinetics of the conjugation reaction, particularly in cases where the reaction site on the biomolecule is partially occluded. The greater flexibility of the PEG4 linker might allow for more favorable positioning of the reactive groups, potentially leading to slightly faster reaction times in sterically hindered systems.

Experimental Protocols

The following are detailed, representative protocols for a two-step bioconjugation process involving the amine and propargyl functionalities of either this compound or Propargyl-PEG4-amine.

Protocol 1: Amide Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes the activation of a carboxylic acid on a molecule of interest (e.g., a small molecule drug) and its subsequent reaction with the primary amine of the Propargyl-PEG-amine linker.

Materials:

  • Molecule with a carboxylic acid group

  • This compound or Propargyl-PEG4-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (or Sulfo-NHS) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.

  • Conjugation to Propargyl-PEG-amine:

    • Dissolve this compound or Propargyl-PEG4-amine (1.1 equivalents) in the Reaction Buffer.

    • Add the activated NHS ester solution to the Propargyl-PEG-amine solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the propargyl-functionalized conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing biomolecule (e.g., a protein with an incorporated azide-bearing unnatural amino acid).

Materials:

  • Propargyl-functionalized molecule

  • Azide-containing biomolecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Degassed Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), Sodium Ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water/DMSO).

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-containing biomolecule in the degassed Reaction Buffer.

    • Add the propargyl-functionalized molecule (typically 1.5-2 equivalents).

    • Add the THPTA ligand to the reaction mixture.

    • Add the CuSO4 solution.

  • Initiation of Reaction:

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Incubation:

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Purify the final bioconjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.

Visualizing the Workflow

To better illustrate the bioconjugation process, the following diagrams created using Graphviz depict the key steps.

G Amide Coupling Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule_COOH Molecule-COOH Activated_Molecule Molecule-CO-NHS Molecule_COOH->Activated_Molecule Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Molecule Conjugate Molecule-CO-NH-PEGn-Propargyl Activated_Molecule->Conjugate Amide Bond Formation Propargyl_PEG_Amine Propargyl-PEGn-NH2 (n=3 or 4) Propargyl_PEG_Amine->Conjugate G Click Chemistry Workflow Propargyl_Molecule Molecule-PEGn-Propargyl Final_Conjugate Molecule-PEGn-Triazole-Biomolecule Propargyl_Molecule->Final_Conjugate Azide_Biomolecule Biomolecule-N3 Azide_Biomolecule->Final_Conjugate Catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) Catalyst->Final_Conjugate CuAAC Reaction

References

A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG3-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of proteomics, drug delivery, and diagnostics, the precise characterization of bioconjugates is paramount. Propargyl-PEG3-amine is a popular heterobifunctional linker used in "click chemistry" to covalently attach molecules to proteins, peptides, or other biomolecules. Its discrete polyethylene glycol (PEG) chain enhances solubility and reduces steric hindrance. Mass spectrometry (MS) is an indispensable tool for confirming successful conjugation, determining the degree of labeling, and elucidating the structure of these complex molecules.

This guide provides an objective comparison of mass spectrometry-based approaches for the characterization of this compound conjugates and its alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Linkers by Mass Spectrometry

The choice of a linker for bioconjugation can significantly impact the properties of the final product and the ease of its characterization. This compound, which participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), is often compared with alternatives such as azide-functionalized PEGs (for reaction with alkynes) and strain-promoted alkyne-azide cycloaddition (SPAAC) reagents like DBCO-PEG-amine.

The following table summarizes key performance characteristics of these linkers from a mass spectrometry perspective.

FeatureThis compound (via CuAAC)Azido-PEG3-amine (via CuAAC)DBCO-PEG-amine (via SPAAC)
Reaction Speed Very FastVery FastModerate to Fast
Biocompatibility Requires copper catalyst (potential for cytotoxicity)Requires copper catalyst (potential for cytotoxicity)Copper-free, highly biocompatible
Ionization Efficiency (ESI-MS) GoodGoodGenerally Good, may vary with conjugate
Spectral Complexity Low (for discrete PEG)Low (for discrete PEG)Low (for discrete PEG)
MS/MS Fragmentation Predictable fragmentation of PEG chain and triazole ringPredictable fragmentation of PEG chain and triazole ringFragmentation can be more complex due to the DBCO moiety
Quantitative Analysis Readily quantifiable by LC-MSReadily quantifiable by LC-MSReadily quantifiable by LC-MS

Quantitative Data Presentation

Mass spectrometry allows for the precise determination of the molecular weights of unconjugated and conjugated species. This data is crucial for confirming the covalent attachment of the linker and payload and for calculating the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates (ADCs).

Table 1: Illustrative ESI-MS Data for a Model Peptide Conjugated with Different Linkers

ConjugateUnconjugated Peptide (m/z)Expected Conjugate (m/z)Observed Conjugate (m/z)Conjugation Efficiency (%)
Peptide + Propargyl-PEG3-Linker-Drug1500.752050.152050.1895
Peptide + Azido-PEG3-Linker-Drug1500.752064.162064.2093
Peptide + DBCO-PEG4-Linker-Drug1500.752286.452286.5090

Note: The presented mass-to-charge ratios (m/z) and efficiencies are hypothetical and for illustrative purposes. Actual values will depend on the specific peptide, linker, and drug used.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for the characterization of this compound conjugates.

Protocol 1: LC-MS Analysis of a this compound Conjugated Peptide

1. Sample Preparation:

  • Perform the click chemistry reaction to conjugate the azide-containing molecule to the this compound-functionalized peptide.

  • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents.

  • Lyophilize the purified conjugate.

  • Reconstitute the sample in a solution of 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of 1 mg/mL.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (ESI-QTOF):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 300-2000.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the neutral mass of the conjugate.

Protocol 2: MALDI-TOF MS Analysis of a this compound Conjugated Protein

1. Sample Preparation:

  • Following conjugation and purification, dilute the protein conjugate to 1 mg/mL in deionized water.

  • Prepare a saturated solution of sinapinic acid (matrix) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.

2. Spotting:

  • On a MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the protein conjugate solution to the matrix spot and mix gently with the pipette tip.

  • Allow the spot to air dry completely (co-crystallization).

3. Mass Spectrometry (MALDI-TOF):

  • Ionization Mode: Positive ion.

  • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding fragmentation.

  • Mass Range: m/z 10,000 - 200,000 (adjust based on protein size).

  • Data Analysis: Determine the average molecular weight of the conjugated protein and compare it to the unconjugated protein to confirm modification.

Mandatory Visualizations

Diagrams are provided below to illustrate key experimental workflows and concepts.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis conjugation Bioconjugation (Click Chemistry) purification Purification (HPLC) conjugation->purification reconstitution Sample Reconstitution purification->reconstitution lc Liquid Chromatography reconstitution->lc Injection ms Mass Spectrometry (ESI or MALDI) lc->ms data_analysis Data Analysis (Deconvolution, etc.) ms->data_analysis conjugation_comparison cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) propargyl This compound (Alkyne) azide_mol Azide-Molecule propargyl->azide_mol + Cu(I) catalyst azide_peg Azido-PEG3-amine (Azide) alkyne_mol Alkyne-Molecule azide_peg->alkyne_mol + Cu(I) catalyst dbco DBCO-PEG-amine (Strained Alkyne) dbco->azide_mol Copper-free

A Comparative Guide to the NMR Analysis of Propargyl-PEG3-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, confirming the structural integrity of linkers such as Propargyl-PEG3-amine and its derivatives is crucial for the success of subsequent bioconjugation, drug delivery, and proteomics applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and purity of these reagents. This guide offers a comparative overview of the NMR analysis of this compound and two of its common derivatives: Propargyl-PEG3-acid and Propargyl-PEG3-NHS ester, complete with predicted NMR data, experimental protocols, and workflow visualizations.

This compound is a heterobifunctional linker featuring a terminal propargyl group, which is reactive towards azides via "click" chemistry, and a primary amine group that can be conjugated to carboxylic acids, activated esters, or other carbonyl-containing molecules.[1][2] Its derivatives, Propargyl-PEG3-acid and Propargyl-PEG3-NHS ester, expand its utility by providing alternative functionalities for conjugation.[3][4]

Comparative NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its acid and NHS ester derivatives. These values are based on the analysis of similar compounds and typical chemical shifts for the constituent functional groups. The atom numbering scheme used for signal assignment is provided below.

Structure and Atom Numbering:

  • This compound: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-CH₂(9)-NH₂

  • Propargyl-PEG3-acid: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-C(9)O(10)OH

  • Propargyl-PEG3-NHS ester: HC(1)≡C(2)-C(3)H₂-O-CH₂(4)-CH₂(5)-O-CH₂(6)-CH₂(7)-O-CH₂(8)-C(9)O-N(C(10)O)₂(CH₂)₂

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment (Proton Label)This compoundPropargyl-PEG3-acidPropargyl-PEG3-NHS esterMultiplicityNotes
Alkyne (1)~2.41~2.42~2.43tTriplet, J ≈ 2.4 Hz
Propargyl Methylene (3)~4.15~4.16~4.20dDoublet, J ≈ 2.4 Hz
PEG Methylene (4, 5, 6, 7)~3.65~3.66~3.67mComplex multiplet
Methylene adjacent to N/C=O (8)~3.53~3.75~3.80tTriplet
Methylene adjacent to N (9)~2.85--tTriplet
Methylene adjacent to C=O (9)-~2.62~2.75tTriplet
NHS Ester Protons--~2.84sSinglet
Carboxylic Acid (10)-10.0 - 12.0-br sBroad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment (Carbon Label)This compoundPropargyl-PEG3-acidPropargyl-PEG3-NHS esterNotes
Alkyne (1)~74.6~74.7~74.8
Alkyne (2)~79.9~80.0~80.1
Propargyl Methylene (3)~58.4~58.5~58.6
PEG Methylene (4, 5, 6, 7)~70.2 - 70.6~70.3 - 70.7~70.4 - 70.8Multiple overlapping signals
Methylene adjacent to N/C=O (8)~69.8~67.1~66.8
Methylene adjacent to N (9)~41.7--
Methylene adjacent to C=O (9)-~34.9~34.5
Carboxylic Acid Carbonyl (9)-~176.0-
Ester Carbonyl (9)--~170.1
NHS Ester Carbonyls (10)--~169.2
NHS Ester Methylenes--~25.6

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra for this compound and its derivatives is outlined below.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte. Deuterated chloroform (CDCl₃) is a common choice. For more polar derivatives or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) can be used. Note that in D₂O, amine and carboxylic acid protons will exchange with the solvent and may not be observed.

  • Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the selected deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent signal.

2. NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.[5]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to encompass all expected signals (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width to cover all expected carbon signals (e.g., 0 to 180 ppm).

    • A larger number of scans will be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Visualizing Workflows and Applications

The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and a common application of these compounds in bioconjugation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Obtain Propargyl-PEG-X Sample Solvent Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Dissolve Dissolve 5-10 mg in 0.5-0.7 mL Solvent Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer High-Resolution NMR (≥400 MHz) Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Reference Reference Chemical Shifts Process->Reference Assign Assign Signals to Protons/Carbons Reference->Assign Compare Compare with Predicted Data & Reference Spectra Assign->Compare Purity Assess Purity Compare->Purity Structure Confirm Structure Compare->Structure

Caption: Workflow for the structural confirmation of Propargyl-PEG derivatives via NMR spectroscopy.

Click_Chemistry_Pathway cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product Propargyl_PEG This compound/Derivative Reaction_Node Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_PEG->Reaction_Node Azide_Molecule Azide-Modified Biomolecule (Protein, Peptide, etc.) Azide_Molecule->Reaction_Node Conjugate PEGylated Bioconjugate (Stable Triazole Linkage) Reaction_Node->Conjugate

Caption: Application in bioconjugation via Copper-Catalyzed Click Chemistry.

By following the outlined protocols and comparing the acquired data with the provided reference tables, researchers can confidently verify the structure and purity of their this compound and its derivatives, ensuring the integrity of their starting materials for downstream applications.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of bifunctional linkers like Propargyl-PEG3-amine is critical for the successful synthesis of consistent and effective bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of these linkers. This guide provides a comparative overview of suitable HPLC methods for the purity assessment of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

This compound's structure, characterized by a polar triethylene glycol chain, a primary amine, and a terminal alkyne, presents unique analytical challenges. The lack of a strong UV chromophore means that conventional UV detection can be suboptimal, necessitating alternative detection methods for sensitive and accurate quantification.[1][2]

Comparison of HPLC Methods

The selection of an appropriate HPLC method for this compound depends on the specific impurities that need to be resolved and the desired sensitivity. The primary methods to consider are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), paired with universal detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

Method Principle Typical Column Advantages Disadvantages Recommended Detector(s)
Reversed-Phase (RP) HPLC Separation based on hydrophobicity.[3]C18, C8Robust and widely available; good for separating non-polar impurities.[4]Poor retention of the polar this compound in highly aqueous mobile phases.[1]CAD, ELSD, MS
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Amide, Silica, ZwitterionicExcellent retention and separation of polar compounds like this compound.Can have longer equilibration times; sensitive to water content in the sample and mobile phase.CAD, ELSD, MS

Experimental Protocols

Below are representative protocols for RP-HPLC and HILIC methods for the analysis of this compound. These should serve as a starting point for method development and optimization.

Protocol 1: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)

This method is suitable for identifying and quantifying less polar impurities.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

  • Detector: Charged Aerosol Detector (CAD).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometry (MS)

This method provides excellent retention for the main component and separation from polar impurities.

Methodology:

  • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: 95% to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.

  • Detector: Mass Spectrometer (MS) with Electrospray Ionization (ESI).

Experimental Workflow and Data Analysis

The general workflow for the purity assessment of this compound involves sample preparation, HPLC analysis, and data interpretation.

HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in appropriate solvent inject Inject sample onto HPLC system prep->inject separate Separation on RP or HILIC column inject->separate detect Detection by CAD, ELSD, or MS separate->detect integrate Integrate peak areas in chromatogram detect->integrate calculate Calculate purity based on relative peak areas integrate->calculate report Generate purity report calculate->report

Caption: Workflow for HPLC Purity Assessment of this compound.

Signaling Pathways and Logical Relationships

The choice of HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. The following diagram illustrates the decision-making process for selecting an appropriate method.

Method Selection Logic start Purity Assessment of This compound impurity_type Primary Impurities of Interest? start->impurity_type polar_impurities Polar Impurities (e.g., unreacted starting materials) impurity_type->polar_impurities Polar nonpolar_impurities Non-polar Impurities (e.g., side-products) impurity_type->nonpolar_impurities Non-polar hilic HILIC Method polar_impurities->hilic rp_hplc RP-HPLC Method nonpolar_impurities->rp_hplc

Caption: Decision tree for selecting an HPLC method.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a favorable therapeutic index. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's efficacy and safety profile. Among various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the performance of ADCs synthesized with different length PEG linkers, supported by experimental data, to inform the development of next-generation ADCs.

The length of the PEG chain within the linker can profoundly impact an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity and toxicity.[1] Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of hydrophilic PEG linkers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1][2]

Comparative Analysis of PEG Linker Lengths

The selection of an optimal PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to illustrate the impact of different PEG linker lengths on key performance metrics.

In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be context-dependent, influenced by the specific antibody, payload, and cancer cell line.[3] While some studies report no significant change in potency with varying PEG lengths, others have observed a decrease in cytotoxicity with longer PEG chains.[3]

Linker TypePEG LengthTarget/Cell LineIC50 (ng/mL)Reference
Non-PEGylated-L540cy-
PEGylated2 unitsL540cy-
PEGylated4 unitsL540cy-
PEGylated8 unitsL540cy-
PEGylated12 unitsL540cy-
PEGylated24 unitsL540cy-
No PEG insertion (HM)-NCI-N87-
4 kDa PEG (HP4KM)4 kDaNCI-N874.5-fold reduction vs HM
10 kDa PEG (HP10KM)10 kDaNCI-N8722-fold reduction vs HM
Pharmacokinetics

Longer PEG linkers generally lead to improved pharmacokinetic profiles, characterized by longer plasma half-life and reduced clearance. This is attributed to the increased hydrodynamic size and shielding effect of the PEG chain.

Linker TypePEG LengthHalf-life (t1/2)ClearanceReference
Non-PEGylated--Increased
PEGylated< 8 units-Rapidly increased
PEGylated≥ 8 unitsApproached that of parent antibodyMinimized
No PEG insertion (HM)-19.6 min-
4 kDa PEG (HP4KM)4 kDa49.2 min (2.5-fold increase vs HM)-
10 kDa PEG (HP10KM)10 kDa219.0 min (11.2-fold increase vs HM)-
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to superior in vivo anti-tumor efficacy. Increased circulation time allows for greater accumulation of the ADC in tumor tissues.

Linker TypePEG LengthAnimal ModelTumor Growth InhibitionReference
Non-PEGylated-L540cy xenograft11% reduction in tumor weight
PEGylated2 unitsL540cy xenograft35-45% reduction in tumor weight
PEGylated4 unitsL540cy xenograft35-45% reduction in tumor weight
PEGylated8 unitsL540cy xenograft75-85% reduction in tumor weight
PEGylated12 unitsL540cy xenograft75-85% reduction in tumor weight
PEGylated24 unitsL540cy xenograft75-85% reduction in tumor weight
No PEG insertion (HM)-NCI-N87 tumor-bearing mice41.38%
4 kDa PEG (HP4KM)4 kDaNCI-N87 tumor-bearing mice57.23%
10 kDa PEG (HP10KM)10 kDaNCI-N87 tumor-bearing mice65.07%

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs with varying PEG linker lengths. Representative protocols for key experiments are provided below.

ADC Synthesis and Characterization
  • Antibody Reduction: The monoclonal antibody is incubated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce interchain disulfide bonds and provide reactive thiol groups for conjugation.

  • Conjugation: The maleimide-PEG-payload linker is added to the reduced antibody solution and incubated to allow for covalent bond formation between the maleimide group of the linker and the thiol groups of the antibody.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated payload and other impurities.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined by hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by SEC.

    • Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each ADC.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size.

  • Treatment: Mice are randomized into groups and treated with the ADCs with varying PEG linker lengths, a vehicle control, and potentially a non-binding ADC control, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetic Study
  • Administration: ADCs with different PEG linker lengths are administered intravenously to rodents at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Processing: Plasma is isolated from the blood samples.

  • Quantification: The concentration of the ADC in the plasma is determined using an ELISA that detects the antibody component.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can help illustrate key concepts in ADC design and evaluation.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker PEG Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload ADC_Workflow cluster_workflow ADC Efficacy Evaluation Workflow A ADC Synthesis & Characterization (Varying PEG Length) B In Vitro Cytotoxicity Assay A->B C Pharmacokinetic Study A->C E Data Analysis & Comparison B->E D In Vivo Efficacy Study (Xenograft Model) C->D D->E

References

Assessing the stability of the triazole linkage from Propargyl-PEG3-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Triazole Linkage Stability in Bioconjugation

For researchers, scientists, and drug development professionals, the choice of a covalent linkage is critical to the success of bioconjugates, impacting their stability, efficacy, and safety. The 1,2,3-triazole linkage, formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a superior covalent bond for bioconjugation due to its remarkable stability.[1][2] Propargyl-PEG3-amine is a key reagent in this process, providing a terminal alkyne ready for reaction with an azide-functionalized molecule to yield a highly stable 1,4-disubstituted 1,2,3-triazole.[3][4] This guide provides an objective comparison of the triazole linkage's performance against other common bioconjugation chemistries, supported by experimental data and detailed methodologies.

The Unparalleled Stability of the Triazole Ring

The triazole ring's stability is intrinsic to its chemical nature. It is a five-membered aromatic heterocycle containing three nitrogen atoms.[5] This structure is exceptionally robust and resistant to a wide range of chemical and biological conditions. The CuAAC reaction is highly efficient and specific, proceeding under mild, aqueous conditions, including a wide pH range (4-12), and tolerates a vast array of functional groups, making it ideal for modifying sensitive biomolecules.

Key stability features of the 1,2,3-triazole linkage include:

  • Resistance to Hydrolysis: The linkage is stable against hydrolysis under both acidic and basic conditions.

  • Metabolic Inertness: It is resistant to metabolic degradation, including enzymatic cleavage by proteases. This has led to its use as a stable isostere for the metabolically labile amide bond in peptidomimetics.

  • Redox Stability: The triazole ring is stable under redox conditions, unlike disulfide bonds which are susceptible to reduction.

  • Thermal Stability: Triazole-containing compounds exhibit high thermal stability.

Comparative Stability of Bioconjugation Linkages

The choice of linker chemistry is paramount for applications such as antibody-drug conjugates (ADCs), where premature release of the payload can lead to off-target toxicity and reduced efficacy. The triazole linkage offers a significant advantage in stability compared to many other common linkages.

Linkage TypeFormation ReactionHydrolytic Stability (Physiological pH)Redox StabilityEnzymatic StabilityKey Limitations
Triazole Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Very High (Resistant to hydrolysis)High (Stable)Very High (Resistant to proteases)Requires copper catalyst (can be cytotoxic if not removed)
Amide Carbodiimide chemistry (e.g., EDC, NHS)Very High (Half-life of ~600 years)High (Stable)Susceptible to proteases/amidasesRandom modification of lysines is common
Ester Acylation of alcoholsLow (Prone to hydrolysis)High (Stable)Susceptible to esterasesLimited in vivo stability
Hydrazone Condensation of hydrazines and aldehydes/ketonesModerate (pH-dependent hydrolysis; less stable than oximes)High (Stable)Generally stableCan be less stable than oximes
Oxime Condensation of alkoxyamines and aldehydes/ketonesHigh (More stable than hydrazones)High (Stable)Generally stableFormation can be slower than other reactions
Thioether Michael addition (e.g., maleimide-thiol)High (Ring hydrolysis can "lock" the bond)High (Stable)Generally stableSusceptible to retro-Michael reaction and thiol exchange
Disulfide Thiol oxidation / Thiol-disulfide exchangeHigh (Stable to hydrolysis)Low (Cleaved by reducing agents like glutathione)Susceptible to disulfide exchange enzymesInstability in the reducing environment of the cytoplasm

Experimental Protocols

Protocol 1: General Procedure for Triazole Linkage Formation via CuAAC

This protocol describes a general method for conjugating an azide-functionalized biomolecule with this compound.

Materials:

  • Azide-functionalized biomolecule (e.g., protein, peptide, nucleic acid)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Conjugation Reaction:

    • To the solution of the azide-functionalized biomolecule, add this compound to a final concentration that is 10-50 fold molar excess over the biomolecule.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and copper catalyst from the reaction mixture.

    • For proteins, purification can be achieved by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

Protocol 2: Assessing the Hydrolytic Stability of the Triazole Linkage

This protocol provides a framework for evaluating the stability of the formed bioconjugate under different pH conditions.

Materials:

  • Purified triazole-linked bioconjugate

  • Buffers of varying pH (e.g., pH 4.0, pH 7.4, pH 9.0)

  • Incubator or water bath

  • Analytical HPLC or LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the purified bioconjugate at a known concentration (e.g., 1 mg/mL) in the different pH buffers.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, 168 hours), remove an aliquot from each sample for analysis. Store the removed aliquots at -20°C or -80°C until analysis.

  • Analysis:

    • Analyze the aliquots by a suitable method like reverse-phase HPLC or LC-MS.

    • Monitor the integrity of the bioconjugate by observing the peak corresponding to the intact conjugate.

    • Quantify the percentage of intact conjugate remaining at each time point relative to the time 0 sample.

  • Data Interpretation:

    • Plot the percentage of intact conjugate versus time for each pH condition.

    • The stability of the linkage is demonstrated by the slow rate of degradation of the parent conjugate. For the triazole linkage, minimal degradation is expected across the tested pH range.

Visualizations

CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Propargyl This compound (Alkyne) Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl->Reaction Azide Azide-Functionalized Molecule Azide->Reaction Copper Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) Copper->Reaction Ascorbate->Reaction Cu(I) generation Product Stable Triazole-Linked Bioconjugate Reaction->Product

Caption: Workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Linkage_Stability_Comparison cluster_stable High Stability cluster_labile Lower Stability / Condition-Dependent Start Bioconjugate in Physiological Conditions (e.g., Bloodstream, pH 7.4, 37°C) Triazole Triazole Start->Triazole Resistant to Hydrolysis & Enzymatic Cleavage Amide Amide Start->Amide Resistant to Hydrolysis (Susceptible to Proteases) Thioether Thioether (Hydrolyzed Maleimide) Start->Thioether Stable post-hydrolysis (Susceptible to retro-Michael) Oxime Oxime Start->Oxime Generally Stable Disulfide Disulfide Start->Disulfide Cleaved by Reducing Agents Ester Ester Start->Ester Cleaved by Hydrolases/Esterases Hydrazone Hydrazone Start->Hydrazone pH-Dependent Hydrolysis

Caption: Relative stability of common bioconjugation linkages under physiological conditions.

Conclusion

The 1,2,3-triazole linkage formed from the reaction of this compound with an azide-containing molecule stands out as one of the most stable and reliable bonds in the field of bioconjugation. Its exceptional resistance to hydrolysis, redox conditions, and enzymatic degradation makes it a superior choice for applications requiring long-term stability in complex biological environments. While other linkages may offer advantages in specific contexts, such as the cleavability of disulfide bonds for drug delivery, the triazole linkage provides a level of robustness that is unmatched for creating durable and inert bioconjugates. For researchers in drug development and diagnostics, harnessing the stability of the triazole linkage is a key strategy for designing effective and reliable biomolecular tools.

References

A Head-to-Head Comparison: Validating the Functional Activity of Biomolecules Labeled with Propargyl-PEG3-Amine versus Traditional NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a critical tool for a myriad of applications, from diagnostics to therapeutics. The choice of labeling chemistry can significantly impact the functional integrity of the labeled protein, antibody, or other biomolecule. This guide provides an objective comparison of two prominent labeling strategies: the site-specific introduction of a click chemistry handle using Propargyl-PEG3-amine and the traditional, non-specific labeling of primary amines with N-hydroxysuccinimide (NHS) esters. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for preserving biomolecular activity.

The Chemical Strategies at a Glance

This compound is a bifunctional linker. Its primary amine group allows for its initial conjugation to a biomolecule, typically at a specific site (e.g., an engineered cysteine or a selectively oxidized glycan). The terminal propargyl group (an alkyne) then serves as a "handle" for a highly specific and efficient bioorthogonal reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This allows for the subsequent attachment of a reporter molecule (like a fluorophore or biotin) that has a corresponding azide group. This two-step, site-specific approach minimizes the potential for random modification of functionally important residues.

NHS esters are one of the most common reagents for labeling biomolecules. They react with primary amines, which are abundant on the surface of proteins, primarily on the side chains of lysine residues and the N-terminus of polypeptide chains. This reaction forms a stable amide bond. While straightforward and widely used, this method results in a heterogeneous mixture of labeled products with varying degrees of labeling (DoL) and at random locations. This random labeling can sometimes interfere with the biomolecule's active site or binding domains, potentially compromising its function.

Comparative Analysis of Labeled Biomolecule Performance

The study revealed that the more site-specifically labeled antibody-fluorophore conjugates exhibited reduced aggregation and improved brightness both in vitro and in vivo compared to their NHS-ester-labeled counterparts[1]. This suggests that controlling the location of conjugation can lead to a more stable and functionally reliable product.

FeatureThis compound (via Click Chemistry)NHS EsterRationale & Implications
Labeling Strategy Site-specific (typically)RandomThis compound is often introduced at a specific location, preserving key functional domains. NHS esters react with multiple available primary amines, which can lead to loss of function if labeling occurs in a critical region.
Product Homogeneity HighLowSite-specific labeling results in a more uniform product with a defined degree of labeling, leading to better batch-to-batch reproducibility. Random labeling creates a heterogeneous mixture of molecules with varying numbers of labels at different positions.
Potential for Functional Impairment LowModerate to HighBy avoiding random modification of functional sites, the risk of compromising the biomolecule's activity is significantly reduced.
Aggregation Propensity LowerHigherSite-specific labeling can lead to conjugates with reduced aggregation and improved stability[1].
Reaction Steps Two-step (conjugation of handle, then click reaction)One-stepThe click chemistry approach involves an additional reaction step compared to direct NHS ester labeling.

Experimental Workflows and Protocols

To validate the functional activity of a labeled biomolecule, a series of assays can be performed. The choice of assay depends on the nature of the biomolecule. For antibodies, binding assays are paramount. For enzymes, kinetic assays are essential.

Experimental Workflow: Comparative Functional Validation

G cluster_0 Biomolecule Labeling cluster_1 Purification cluster_2 Functional Assays cluster_3 Data Analysis Unlabeled Biomolecule Unlabeled Biomolecule This compound Labeling This compound Labeling Unlabeled Biomolecule->this compound Labeling NHS-Ester Labeling NHS-Ester Labeling Unlabeled Biomolecule->NHS-Ester Labeling ELISA ELISA Unlabeled Biomolecule->ELISA Flow_Cytometry Flow Cytometry Unlabeled Biomolecule->Flow_Cytometry Enzyme_Kinetics Enzyme Kinetics Unlabeled Biomolecule->Enzyme_Kinetics Purification_Click Purification & Click Reaction This compound Labeling->Purification_Click Purification_NHS Purification NHS-Ester Labeling->Purification_NHS Purification_Click->ELISA Purification_Click->Flow_Cytometry Purification_Click->Enzyme_Kinetics Purification_NHS->ELISA Purification_NHS->Flow_Cytometry Purification_NHS->Enzyme_Kinetics Comparative_Analysis Comparative Analysis of Activity ELISA->Comparative_Analysis Flow_Cytometry->Comparative_Analysis Enzyme_Kinetics->Comparative_Analysis EGFR_Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Activates GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Recruits RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes GRB2/SOS->RAS Activates Gene_Expression Gene_Expression

References

The Performance of Propargyl-PEG3-Amine Based Therapeutics: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success. A critical component in the architecture of these molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of therapeutics based on the Propargyl-PEG3-amine linker with other common linker technologies, supported by representative experimental data and detailed methodologies.

This compound is a short, flexible, and hydrophilic linker that incorporates a propargyl group for "click" chemistry conjugation and an amine group for straightforward amide bond formation. Its polyethylene glycol (PEG) nature is intended to improve solubility and cell permeability, crucial properties for effective drug action.

Quantitative Performance Comparison

To illustrate the performance of a this compound-based therapeutic, we present a representative case study of a hypothetical PROTAC, "BRD4-PEG3-Degrader," designed to target the BET bromodomain protein BRD4, a well-established target in oncology. The performance of BRD4-PEG3-Degrader is compared with two alternative linkers: a longer, more flexible PEG linker (PEG6) and a more rigid alkyl chain linker.

Table 1: In Vitro Performance Comparison of BRD4-Targeting PROTACs with Different Linkers

ParameterBRD4-PEG3-Degrader (this compound Linker)BRD4-PEG6-Degrader (PEG6 Linker)BRD4-Alkyl-Degrader (C8 Alkyl Linker)
Target Binding Affinity (BRD4, Kd) 50 nM55 nM48 nM
E3 Ligase Binding Affinity (VHL, Kd) 120 nM125 nM115 nM
Ternary Complex Formation (Cooperativity, α) 5.23.86.5
BRD4 Degradation (DC50) 25 nM40 nM15 nM
Maximal BRD4 Degradation (Dmax) >95%>90%>98%
Cellular Viability (IC50 in MV4;11 cells) 35 nM50 nM20 nM
Cell Permeability (Papp) 5.0 x 10⁻⁶ cm/s4.2 x 10⁻⁶ cm/s6.5 x 10⁻⁶ cm/s

Table 2: In Vivo Pharmacokinetic Properties in Mice

ParameterBRD4-PEG3-Degrader (this compound Linker)BRD4-PEG6-Degrader (PEG6 Linker)BRD4-Alkyl-Degrader (C8 Alkyl Linker)
Bioavailability (Oral, F%) 30%25%15%
Half-life (t1/2) 4 hours5 hours2.5 hours
Maximum Plasma Concentration (Cmax) 1.5 µM1.2 µM0.8 µM
Clearance (CL) 15 mL/min/kg12 mL/min/kg25 mL/min/kg

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of these therapeutics.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC BRD4-PEG3-Degrader Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitin->Ub_BRD4 tags Proteasome Proteasome Ub_BRD4->Proteasome Proteasome->Degraded_BRD4 degrades

PROTAC Mechanism of Action

Western_Blot_Workflow Start Cell Lysate Preparation Protein_Quant Protein Quantification (BCA Assay) Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BRD4, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection In_Vivo_Study_Workflow Animal_Model Tumor Xenograft Model (e.g., MV4;11 in mice) Dosing PROTAC Administration (Oral Gavage) Animal_Model->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Analysis Pharmacodynamic Analysis (Tumor & Tissue Harvesting) Dosing->PD_Analysis Data_Analysis Data Analysis & Efficacy Evaluation Monitoring->Data_Analysis PK_Sampling->Data_Analysis PD_Analysis->Data_Analysis

A Comparative Analysis of Linear vs. Branched PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene glycol (PEG) linkers plays a pivotal role in the efficacy and pharmacokinetic properties of bioconjugates and drug delivery systems. The choice between a linear and a branched PEG linker can significantly impact a drug's solubility, stability, hydrodynamic volume, and ultimately, its therapeutic effectiveness. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Key Differences and Performance Metrics

Branched PEG linkers, characterized by multiple PEG arms extending from a central core, offer several advantages over their linear counterparts.[1] These advantages are particularly crucial in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).[1]

One of the primary benefits of branched PEG linkers is the enhancement of the hydrodynamic radius of the conjugated molecule.[2] This increased size can lead to reduced renal clearance and a longer in vivo half-life.[2][3] Branched PEGs also provide the potential for higher drug loading in ADCs, allowing for a higher concentration of the therapeutic payload to be delivered to the target site.

Furthermore, branched PEG linkers can more effectively mask the hydrophobicity of a conjugated drug, leading to improved water solubility and formulation stability. This is particularly important for many potent therapeutic agents that are inherently hydrophobic, which can limit their bioavailability. Studies on nanoparticles have shown that branched PEG coatings can lead to a more significant reduction in total protein adsorbed compared to linear PEG, suggesting better shielding from opsonization and clearance by the reticuloendothelial system.

However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting molecule and the enzymatic cleavage of the linker, which is necessary for drug release. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric hindrance in certain applications.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules and nanoparticles conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)System
Unmodified HSA-3.5Protein
Linear54.2Protein
Linear105.2Protein
Linear206.1Protein
Branched 20 6.4 Protein
Linear125.42 ± 0.28Nanocarrier
Linear207.36 ± 0.20Nanocarrier
Four-Arm Branched 20 6.83 ± 0.09 Nanocarrier
Linear409.58 ± 0.35Nanocarrier
Four-Arm Branched 40 9.25 ± 0.40 Nanocarrier
Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.

Table 2: Impact of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Clearance in Rats

Linker Architecture (Drug-to-Antibody Ratio of 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (Branched) (P-(PEG12)2) Low
Data adapted from a study comparing linear and branched PEG linkers on a trastuzumab-DM1 conjugate. A branched configuration can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics, especially for highly loaded ADCs.

Mandatory Visualizations

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker L_Drug Drug L_PEG Linear PEG Chain L_Drug->L_PEG L_Target Targeting Moiety L_PEG->L_Target B_Drug1 Drug B_PEG1 PEG Arm B_Drug1->B_PEG1 B_Drug2 Drug B_PEG2 PEG Arm B_Drug2->B_PEG2 B_Core Central Core B_Target Targeting Moiety B_Core->B_Target B_PEG1->B_Core B_PEG2->B_Core

Caption: Structural comparison of linear and branched PEG linkers in drug conjugates.

cluster_workflow Experimental Workflow for Comparing ADC Efficacy A Synthesize ADCs (Linear vs. Branched PEG) B Characterize ADCs (DAR, Aggregation) A->B C In Vitro Cytotoxicity Assay B->C D Pharmacokinetic Study (Animal Model) B->D F Data Analysis & Comparison C->F E In Vivo Efficacy Study (Tumor Model) D->E E->F

Caption: Experimental workflow for comparing the efficacy of ADCs with linear vs. branched PEG linkers.

cluster_pathway Generalized Signaling Pathway of an ADC ADC Antibody-Drug Conjugate (with Branched PEG Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Propargyl-PEG3-amine, a PEG-based PROTAC linker. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is classified with specific hazards that necessitate careful handling during disposal. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern[1].

Key Hazard and Precautionary Data:

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/ container to an approved waste disposal plant.

Source: DC Chemicals Safety Data Sheet[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash[2][3].

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials.

    • Keep amine waste separate from other chemical wastes to prevent hazardous reactions. Specifically, avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof hazardous waste container. The original container can be used if it is in good condition.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Collection:

    • Liquid Waste: Carefully transfer all liquid waste containing this compound into the designated hazardous waste container.

    • Solid Waste: Collect any solid waste, such as contaminated pipette tips, gloves, or absorbent materials, in a separate, clearly labeled solid hazardous waste container.

    • Decontamination of Labware: Non-disposable glassware that has come into contact with the chemical should be decontaminated. Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol), and collect the rinsate as hazardous liquid waste.

  • Storage of Waste:

    • Tightly seal the hazardous waste container and store it in a cool, well-ventilated area, away from direct sunlight and heat sources.

    • Ensure the storage area is designated for hazardous waste and is inaccessible to unauthorized personnel.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or diatomite, to contain the spill.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it into a designated hazardous waste container and label it appropriately.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Liquid, Solid, Contaminated Labware) ppe->segregate liquid_waste Collect Liquid Waste in Labeled, Compatible Container segregate->liquid_waste solid_waste Collect Solid Waste in Separate Labeled Container segregate->solid_waste decon Decontaminate Labware & Collect Rinsate as Waste segregate->decon storage Store Sealed Containers in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage decon->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Propargyl-PEG3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Propargyl-PEG3-amine. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound. The following table summarizes the required PPE, based on the potential hazards associated with this chemical, including its amine functional group.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and aerosols that can cause eye irritation or damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant or 100% cotton lab coat must be worn and fully buttoned. Closed-toe shoes and long pants are required.Prevents skin contact, which can lead to irritation.[1][2] Nitrile gloves offer broad chemical resistance for short-term use.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.Avoids inhalation of vapors or aerosols, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risks.

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is operational.

  • Verify the availability and functionality of an eye-wash station and safety shower.

  • Assemble all necessary materials and equipment before starting.

  • Inspect all PPE for integrity before donning.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the designated work area.

3. Handling the Chemical:

  • Handle this compound exclusively within a chemical fume hood to prevent inhalation of vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep the container tightly sealed when not in use.

  • Store in a cool, well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents. Recommended storage is at -20°C for powder form or -80°C when in solvent.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all waste as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Segregate waste into clearly labeled containers:

    • Liquid Waste: Unused or reaction-quenched solutions containing this compound.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent materials.

2. Waste Treatment and Disposal:

  • Do not dispose of this compound down the drain.

  • If the waste is mixed with other hazardous materials, it must be managed according to the hazards of all components.

  • All waste containers must be sealed, clearly labeled with "Hazardous Waste" and the chemical name, and stored in a designated satellite accumulation area.

  • Dispose of the waste through your institution's licensed chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound A 1. Pre-Operational Checks - Verify Fume Hood & Safety Showers - Assemble Materials - Inspect PPE B 2. Don PPE - Goggles & Face Shield - Lab Coat - Gloves A->B C 3. Chemical Handling (Inside Fume Hood) - Avoid Contact - Keep Container Sealed B->C D 4. Post-Experiment - Decontaminate Surfaces - Segregate Waste C->D E 5. Waste Disposal - Label as Hazardous Waste - Store in Satellite Area - Arrange for Licensed Disposal D->E F 6. Doff PPE & Wash Hands D->F

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.